Encequidar

Catalog No.
S005660
CAS No.
849675-66-7
M.F
C38H36N6O7
M. Wt
688.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encequidar

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

The exact mass of the compound Encequidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmacology and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Encequidar (also known as HM-30181) is a potent, selective, and synthetically derived inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) [1] [2]. Its core mechanism and properties are outlined below.

  • Intestine-Specific Action: this compound is designed to have very low systemic absorption after oral administration [1]. This means it acts locally within the gastrointestinal tract to inhibit intestinal P-gp, avoiding the systemic toxicity (e.g., bone marrow suppression) associated with the broad inhibition of P-gp throughout the body [3].
  • Target and Selectivity: It primarily targets and inhibits P-gp, an efflux pump expressed on the intestinal epithelium that pumps many drugs, including various chemotherapeutics, back into the gut lumen, limiting their absorption [4] [2]. In vitro studies confirm it is a highly potent inhibitor of human P-gp (IC₅₀ = 5.8 nM) and exhibits selectivity over the related breast cancer resistance protein (BCRP/ABCG2) in humans (IC₅₀ > 10 µM), though it also inhibits BCRP in other species like rats and monkeys [5].
  • Therapeutic Goal: By transiently inhibiting intestinal P-gp, this compound increases the absorption and oral bioavailability of co-administered drugs that are P-gp substrates, such as paclitaxel, docetaxel, and irinotecan [4] [6].

The logical relationship between this compound's properties and its therapeutic application is summarized in the diagram below.

G Start Oral Chemotherapy Challenge P1 Many chemo drugs (e.g., Paclitaxel) are P-gp substrates Start->P1 P2 Intestinal P-gp efflux limits oral absorption P1->P2 P3 Results in low oral bioavailability P2->P3 S1 Oral Co-administration of this compound P3->S1 S2 Local inhibition of intestinal P-gp S1->S2 S3 Reduced drug efflux Enhanced drug absorption S2->S3 S4 Higher systemic exposure to chemotherapy S3->S4 Prop1 Property: Minimal systemic absorption Prop2 Benefit: Avoids systemic P-gp inhibition and associated toxicities Prop1->Prop2 Prop2->S2

Diagram of this compound's mechanism for enabling oral chemotherapy.

Clinical Development and Formulations

This compound is being developed in fixed-dose combination products to deliver chemotherapy orally.

Combination Product Component Drugs Indication (Under Investigation) Key Development Phase Regulatory & Commercial Status (as of 2025)
Oraxol [4] [1] This compound + Paclitaxel Metastatic Breast Cancer Phase 3 FDA application faced CRL in 2021; resources shifted [7].
Oratecan [1] This compound + Irinotecan Information Missing Information Missing Development status to be confirmed.
oDox + E [6] This compound + Docetaxel Various Solid Tumors Early-Phase Research ongoing; population PK models support further study [6].

Recent Developments: Following a Complete Response Letter from the FDA in 2021 concerning the data from a single pivotal trial and safety profile (noting increased neutropenia-related effects), the developer of Oraxol, Athenex, shifted its resources away from this program [7]. More recently, Gilead Sciences acquired global rights to this compound for virology applications, indicating its potential utility beyond oncology, possibly to enhance the absorption of antiviral drugs [8].

Experimental Data and Protocols

Research provides evidence of this compound's efficacy in reversing multidrug resistance (MDR), with detailed methodologies in key areas.

In Vitro Protocol: MDR Reversal in Colon Cancer Cells

A 2022 study investigated this compound's effect on doxorubicin (DOX) resistance in P-gp-overexpressing human colon cancer cells (SW620/AD300) [9] [10].

  • 1. Cell Culture and Confirmation of P-gp Overexpression: SW620 (drug-sensitive) and SW620/AD300 (DOX-resistant) cells were cultured. Resistance and P-gp overexpression in SW620/AD300 cells were confirmed before experiments.
  • 2. Cytotoxicity Assay (MTT Assay): Cells were treated with various concentrations of DOX, alone and in combination with a fixed, non-cytotoxic concentration of this compound. After incubation, cell viability was measured using MTT to determine if this compound sensitized resistant cells to DOX.
  • 3. Apoptosis Assay: Cells were treated with DOX alone, this compound alone, or their combination. Apoptosis was measured via flow cytometry after Annexin V/PI staining to assess if the combination enhanced cell death.
  • 4. Intracellular DOX Accumulation: Fluorescence microscopy or flow cytometry was used to measure DOX accumulation within the cells with and without this compound co-incubation, demonstrating P-gp inhibition.
  • 5. Metabolomic Analysis: Liquid chromatography Q-Exactive mass spectrometry was performed on cell samples. Data was processed for multivariate statistical analysis to identify significantly altered metabolic pathways.
Key Quantitative Findings from Research

The table below summarizes quantitative data on this compound's effects from various studies.

Study Model Key Parameter Measured Result with this compound Citation / Context
In Vitro (Human P-gp) P-gp Inhibition Potency (IC₅₀) 0.0058 ± 0.0006 µM [5]
In Vitro (Human BCRP) BCRP Inhibition Potency (IC₅₀) > 10 µM [5]
Animal Model (Rat) Increase in AUC of Oral Paclitaxel 33.5-fold [5]
Animal Model (Rat) Increase in AUC of Oral Sulfasalazine 3.04-fold [5]
In Vitro (SW620/AD300 Cells) Reversal of Doxorubicin Resistance Significant reduction in IC₅₀ [9] [10]

Mechanistic Insights from Metabolomics

The 2022 study on colon cancer cells used metabolomics to elucidate how this compound combination therapy reverses resistance [9] [10]. The analysis revealed that the combination of this compound and doxorubicin significantly impacts several critical metabolic pathways in the resistant SW620/AD300 cells.

G Combo This compound + Doxorubicin Combination M1 Disrupts TCA Cycle Combo->M1 M2 Depletes Glutathione (GSH) Metabolism Combo->M2 M3 Induces Reactive Oxygen Species (ROS) Production Combo->M3 E1 Reduced ATP production limits P-gp efflux activity M1->E1 E2 Compromises cellular anti-oxidative defense M2->E2 E3 Causes oxidative damage to cellular structures M3->E3 Outcome Restored Sensitivity to Doxorubicin in Resistant Cells E1->Outcome E2->Outcome E3->Outcome

Metabolic pathways targeted by this compound and doxorubicin to reverse resistance.

This multi-targeted metabolic impact, alongside direct P-gp inhibition, provides a compelling mechanistic basis for the observed reversal of multidrug resistance.

Conclusion

This compound represents a strategically designed, first-in-class agent that addresses the fundamental challenge of oral bioavailability for P-gp substrate drugs. Its intestine-specific action, potent and selective inhibition, and ability to reverse multidrug resistance through both direct and metabolic mechanisms make it a significant tool in drug development. While its path to regulatory approval in oncology has encountered challenges, its principle is validated, and its potential application is expanding into new areas like virology.

References

Encequidar mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Encequidar's mechanism is centered on the selective inhibition of the P-glycoprotein (P-gp) efflux pump, an ATP-Binding Cassette (ABC) transporter also known as ABCB1 [1] [2] [3].

  • Target Specificity: this compound selectively binds to and inhibits P-gp [3].
  • Site of Action: It acts locally and specifically within the intestinal epithelium. It is minimally absorbed into the systemic circulation, which minimizes the risk of systemic drug-drug interactions and toxicity, particularly bone marrow toxicity associated with earlier, systemically absorbed P-gp inhibitors [4] [3].
  • Primary Function: By inhibiting intestinal P-gp, this compound blocks the efflux of certain chemotherapeutic agents (substrates) back into the gut lumen. This increases the net uptake of the drug into the bloodstream, significantly improving its oral bioavailability [5] [6].

The diagram below illustrates this primary mechanism and its consequences for oral drug absorption.

G OralDose Oral Chemotherapy (e.g., Paclitaxel) GutLumen Intestinal Lumen OralDose->GutLumen Administered Enterocyte Enterocyte (Intestinal Cell) GutLumen->Enterocyte Drug Influx Bloodstream Bloodstream Enterocyte->Bloodstream Increased Drug Absorption Pgp P-glycoprotein (P-gp/ABCB1) Enterocyte->Pgp Drug Efflux Pgp->GutLumen Pump Action This compound This compound This compound->Pgp Inhibits

This compound inhibits intestinal P-gp to enhance oral drug absorption.

Detailed Pharmacological Insights

The following table summarizes the key pharmacological characteristics of this compound.

Feature Description
Molecular Target P-glycoprotein (P-gp/ABCB1) [3].
Primary Mechanism Competitive and selective inhibition of P-gp's drug-efflux function in the intestine [4].
Site of Action Gastrointestinal tract; gut-restricted action [4] [7].
Key Outcome Increased oral absorption and bioavailability of P-gp substrate drugs (e.g., paclitaxel) [5] [6].
Systemic Exposure Minimal to none, as designed [3] [6].

Beyond this primary mechanism, a 2022 mechanistic study revealed that this compound can help reverse multidrug resistance (MDR) in cancer cells through metabolic pathways [1] [2].

  • Energy Deprivation for P-gp: The combination of this compound and doxorubicin significantly affected the citric acid (TCA) cycle in resistant colon cancer cells, reducing ATP production. Since P-gp is an ATP-dependent pump, this energy reduction compromises its drug-efflux activity [2].
  • Induction of Oxidative Stress: The combination therapy also impacted glutathione metabolism, reducing the cells' primary defense against oxidative stress. This led to increased intracellular reactive oxygen species (ROS), enhanced lipid peroxidation, and contributed to the death of the resistant cancer cells [2].

The DOT script below visualizes this multi-faceted mechanism for reversing drug resistance.

G This compound This compound Pgp P-gp Pump This compound->Pgp Directly Blocks TCA Inhibits TCA Cycle This compound->TCA Metabolic Effect GSH Alters Glutathione Metabolism This compound->GSH Metabolic Effect Chemo Chemotherapeutic Drug Pgp->Chemo Reduced Efflux ATP Reduced ATP TCA->ATP Leads to ATP->Pgp Starves ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Causes Death Cellular Damage & Apoptosis ROS->Death Triggers

Multifaceted mechanisms by which this compound reverses multidrug resistance.

Experimental & Clinical Evidence

In Vitro Resistance Reversal

A 2022 study demonstrated this compound's ability to reverse doxorubicin (DOX) resistance in P-gp-overexpressing colon cancer cells (SW620/AD300) [1] [2].

  • Cell Lines: SW620 (parental) and SW620/AD300 (doxorubicin-resistant, P-gp overexpressing) [1].
  • Cytotoxicity Assay: SW620/AD300 cells were treated with varying doses of doxorubicin, alone and in combination with a non-toxic concentration of this compound. Cell viability was assessed to calculate the reversal fold (RF) [1].
  • Key Finding: this compound significantly re-sensitized the resistant cells to doxorubicin, reducing the IC50 value. The calculated reversal fold was 121.5, demonstrating a potent reversal of multidrug resistance [1].
  • Apoptosis Assay: Treatment with the this compound-doxorubicin combination markedly increased apoptosis in the SW620/AD300 cells compared to doxorubicin alone [1].
  • Metabolomic Analysis: Used liquid chromatography Q-Exactive mass spectrometry to analyze metabolite changes. Identified significant alterations in the TCA cycle and glutathione metabolism pathways [2].
Clinical Application: Oral Paclitaxel

The primary clinical application of this compound is in enabling oral formulation of paclitaxel [6].

Parameter Details
Dosage Form Oral paclitaxel (205 mg/m²) + this compound (15 mg as methanesulfonate salt) [6].
Regimen Three consecutive days per week, each week constituting one cycle [6].
Clinical Efficacy In a phase Ib trial in metastatic breast cancer, the combination showed a partial response rate of 39.3% and a clinical benefit rate of 85.7% [6].
Safety Profile Lower rates of neuropathy and alopecia vs. IV paclitaxel. Higher incidence of neutropenia and gastrointestinal events (e.g., diarrhea, nausea) [8] [6].
Regulatory Status FDA issued a Complete Response Letter (CRL) in 2021 for metastatic breast cancer, requesting additional data on efficacy and safety (including neutropenia management) [8] [9] [10].

Future Directions and Considerations

This compound represents a targeted approach to overcoming pharmacokinetic resistance. Its gut-specific action offers a favorable safety profile by avoiding systemic P-gp inhibition. Future development hinges on addressing regulatory requirements for oral paclitaxel and exploring its potential to enable oral administration of other chemotherapeutics that are P-gp substrates.

References

P-glycoprotein (P-gp): A Overview for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

P-glycoprotein is a critical ATP-binding cassette (ABC) transporter that functions as a physiological barrier by actively extruding toxins and xenobiotics out of cells [1]. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it prevents the intracellular accumulation of various chemotherapeutic agents [1] [2].

The table below summarizes the key characteristics of P-gp:

Feature Description
Protein Family ATP-Binding Cassette (ABC) Transporter, subfamily B (ABCB1) [1] [3].
Primary Function ATP-dependent efflux pump that transports a wide range of structurally diverse, hydrophobic compounds out of cells [1] [2].
Cellular Localization Apical surface of epithelial cells with excretory functions: small intestine, colon, liver bile ductules, kidney proximal tubules, and endothelial cells of the blood-brain barrier (BBB) [1] [3].
Role in Drug Delivery Reduces oral bioavailability, limits drug distribution to target tissues (e.g., brain, tumors), and enhances drug excretion [1].
Impact in Oncology Overexpressed in many cancer cells, contributing to multidrug resistance (MDR) by reducing intracellular concentrations of chemotherapeutics [1] [2].

Mechanisms and Strategies for P-gp Inhibition

Inhibiting P-gp is a key strategy to overcome multidrug resistance and improve drug delivery. The inhibition can occur through several mechanisms, and inhibitors are categorized into generations based on their specificity and development.

Mechanisms of Inhibition P-gp function can be disrupted by [1]:

  • Direct Blockade: Competitively, non-competitively, or allosterically blocking the drug-binding site.
  • ATP Interference: Interfering with ATP hydrolysis, which powers the efflux pump.
  • Membrane Alteration: Altering the integrity of cell membrane lipids where P-gp is embedded.

Generations of P-gp Inhibitors The development of P-gp inhibitors has evolved through three generations:

Generation Examples Specificity & Limitations
First Verapamil, Cyclosporin A, Quinidine [1] Non-selective, low binding affinity. Pharmacologically active at P-gp inhibitory doses, leading to potential toxicity and unpredictable pharmacokinetic interactions [1].
Second Valspodar (PSC 833), Dexverapamil [1] Higher affinity for P-gp than first-generation. However, they also inhibit other systems like CYP3A4 enzyme and other ABC transporters, leading to complex pharmacokinetic alterations [1].
Third Tariquidar (XR9576), Elacridar (GF120918), Zosuquidar (LY335979) [1] Developed for high specificity and potency against P-gp with minimal effects on other enzymes or transporters and reduced toxicity [1].

Novel and Investigational Inhibitors Research continues into new compounds. The following table lists some inhibitors mentioned in recent scientific literature:

Inhibitor Name Type / Status Key Findings from Research
Compound 76 Synthetic, small molecule (2021) [2] Oral active; reversed MDR in cell lines (SW620/AD300, HEK293T-ABCB1); binds directly to P-gp, stimulates P-gp ATPase activity, and increases intracellular paclitaxel accumulation [2].
HM30181 Synthetic, third-generation [1] Highly potent and selective for P-gp; co-administration increased oral bioavailability of paclitaxel from 3.4% to 41.3% in rats [1].
Various Phytochemicals Natural Products [2] Some natural compounds are investigated not only for inhibiting P-gp transport function but also for downregulating ABCB1 gene expression in tumor cells via modulation of signal transduction pathways [2].

Experimental Models for Studying P-gp Inhibition

The following workflow outlines a general approach for evaluating P-gp inhibitors, synthesizing common methods from the literature.

G Start In Vitro Assessment A Cytotoxicity Assays (e.g., MTT) Determine IC50 of chemotherapeutic in resistant cell lines Start->A B Cellular Accumulation/Efflux Assays Use fluorescent substrates (e.g., Rhodamine 123) Measure intracellular retention with/without inhibitor A->B C ATPase Activity Assay Measure stimulation/inhibition of P-gp ATPase by inhibitor B->C D In Vivo Validation C->D E Animal MDR Models (e.g., xenografts) Co-administer chemotherapeutic & inhibitor Monitor tumor growth & drug bioavailability D->E F Microdialysis/Imaging Assess drug penetration in target tissues (e.g., brain using PET) D->F

Key Experimental Protocols

  • Cellular Accumulation/Efflux Assay [2] [3]:
    • Cell Model: Use multidrug-resistant cancer cell lines (e.g., SW620/AD300) overexpressing P-gp.
    • Procedure: Incubate cells with a fluorescent P-gp substrate (e.g., Rhodamine 123, calcein-AM) with and without the test inhibitor. After incubation, wash the cells and measure the intracellular fluorescence via flow cytometry or fluorescence microscopy. Increased fluorescence in the inhibitor-treated group indicates successful P-gp blockade.
  • ATPase Activity Assay [2]:
    • Principle: P-gp's efflux function is coupled to ATP hydrolysis. Many inhibitors interact with the transporter to stimulate or inhibit its ATPase activity.
    • Procedure: Use purified P-gp membranes or inside-out membrane vesicles. Incubate with the test inhibitor and ATP. Measure the release of inorganic phosphate (Pi) over time as a indicator of ATP hydrolysis. The compound's effect on baseline ATPase activity helps characterize its interaction with P-gp.
  • In Vivo Efficacy in Xenograft Models [1]:
    • Model: Establish xenograft tumors in immunodeficient mice (e.g., nude mice) using human MDR cancer cells.
    • Dosing: Co-administer the chemotherapeutic agent (e.g., paclitaxel) and the P-gp inhibitor (e.g., HM30181) orally or via injection.
    • Endpoints: Monitor tumor volume over time compared to control groups. At endpoint, measure plasma and tumor tissue drug concentrations to confirm increased bioavailability and tumor uptake.

Future Directions and Considerations

  • Therapeutic Window: A historical challenge with P-gp inhibitors has their toxicity at doses required for effective inhibition, which has led to clinical failures [2]. Newer generations aim for a higher therapeutic window.
  • Formulation Strategies: Beyond chemical inhibitors, formulation approaches using nanoparticles or polymeric inhibitors can be designed to bypass P-gp efflux, offering an alternative strategy [2] [3].
  • Drug-Drug-Gene Interactions (DDGI): As seen with other drugs, the efficacy of a therapy can be complicated by interactions between multiple drugs and patient genetics (e.g., CYP polymorphisms). Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool to predict and quantify these complex scenarios in drug development [4].

References

P-glycoprotein: A Key Determinant in Drug Absorption

Author: Smolecule Technical Support Team. Date: February 2026

P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene in humans, is an ATP-binding cassette (ABC) transporter that functions as a critical biological barrier [1] [2]. Its primary role is to actively efflux a wide array of xenobiotics, toxins, and drugs from the intracellular space back into the intestinal lumen, thereby limiting their oral absorption and systemic bioavailability [3] [1] [4].

From a pharmacokinetic perspective, intestinal P-gp has a more significant impact on limiting drug uptake from the gut lumen into epithelial cells than on enhancing excretion from other organs [3]. However, its efflux activity can become saturated when the intestinal luminal drug concentration is very high, which can limit its quantitative importance for some drugs [3].

Experimental Models for Studying Intestinal P-gp Function

Research on P-gp-mediated drug transport and inhibition relies on a hierarchy of models, each with specific strengths and applications. The table below summarizes the key experimental systems used in this field.

Model Type Description Key Applications / Insights Considerations
In Silico Models [2] Computational modeling of transporter structures and interactions. Predicts substrate binding, translocation kinetics, and DDI potential; useful for early-stage screening. Requires validation with experimental data.
Cell-Based Monolayers (e.g., Caco-2) [5] [6] [7] Human colon carcinoma cell line that forms polarized monolayers with apical P-gp expression. Bidirectional transport assay measures apical-to-basolateral (A-B) and basolateral-to-apical (B-A) flux of drugs; identifies P-gp substrates (efflux ratio >2) and inhibitors [6]. Variable P-gp expression levels can affect data interpretation [6] [7].
Knock-Down Cell Lines [5] [6] Caco-2 cells with specific MDR1 gene silencing using RNAi. Elucidates the specific contribution of P-gp by comparing transport in knock-down vs. wild-type cells [5]. Confirms transporter-specific effects.
Primary Intestinal Epithelial Organoids [7] 3D cultures derived from primary intestinal crypts, containing multiple cell types with apical-in polarity. Provides a physiologically relevant model for real-time analysis of P-gp-mediated drug transport in a near-native tissue environment. Technically more complex and resource-intensive.
In Vivo Models (e.g., mdr1a KO mice) [8] Genetically modified mice lacking functional P-gp. Demonstrates the in vivo role of P-gp in drug disposition and toxicity; mdr1a KO mice develop spontaneous colitis [8]. Species differences in P-gp activity exist between animals and humans [3].

A typical workflow for evaluating a compound's interaction with P-gp using the Caco-2 model is illustrated below. This process helps determine if a drug is a P-gp substrate or a potential inhibitor like encequidar.

G Start Start: Caco-2 Cell Bidirectional Assay SubstrateTest Test Compound Transport in both A-B and B-A directions Start->SubstrateTest CalcER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) SubstrateTest->CalcER InhibitorTest Coadminister test compound with a known P-gp substrate SubstrateTest->InhibitorTest Alternative pathway Decision1 Is ER > 2? CalcER->Decision1 Decision2 Does a known P-gp inhibitor (e.g., verapamil) reduce ER? Decision1->Decision2 Yes ConclusionNotSubstrate Conclusion: Compound is not a significant P-gp substrate Decision1->ConclusionNotSubstrate No ConclusionSubstrate Conclusion: Compound is a P-gp substrate Decision2->ConclusionSubstrate Yes Decision2->ConclusionNotSubstrate No ConclusionSubstrate->InhibitorTest Further investigation Decision3 Does test compound reduce substrate's ER? InhibitorTest->Decision3 Decision3->ConclusionNotSubstrate No ConclusionInhibitor Conclusion: Test compound is a P-gp inhibitor Decision3->ConclusionInhibitor Yes

Experimental workflow for identifying P-gp substrates and inhibitors using Caco-2 cell models.

Regulatory Pathways and Modulation of Intestinal P-gp

The expression and function of intestinal P-gp are dynamically regulated by multiple factors, which is a critical consideration for drug-drug interactions and disease states.

  • Transcriptional Regulation: The expression of the ABCB1 gene is controlled by various transcription factors (e.g., p53, YB-1, NF-κB) and cell signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin) [1]. The MAPK/ERK pathway generally upregulates P-gp, while the p38 MAPK pathway negatively regulates it [1].
  • MicroRNA (miRNA) Regulation: miRNAs fine-tune P-gp expression post-transcriptionally. For instance, miR-145 downregulates P-gp by binding to its mRNA, whereas miR-27a can upregulate P-gp expression [1].
  • The Gut Microbiome: A "functional core" microbiome, particularly genera within the Clostridia and Bacilli classes, is necessary and sufficient for inducing P-gp expression in the intestinal epithelium [8]. These bacteria produce short-chain fatty acids (SCFAs) and secondary bile acids, which act synergistically to upregulate P-gp expression and function, helping to maintain intestinal homeostasis [8]. Dysbiosis, a disruption of this microbial community, is linked to reduced P-gp function in conditions like ulcerative colitis [8].
  • Direct Activation vs. Induction: Most known modulators, like rifampicin, are inducers that increase P-gp protein expression over 1-3 days [9]. Recent research has identified activators, such as glucosamine (GlcN), which rapidly enhance P-gp transport efficiency by directly binding to the protein and altering its conformation, without changing expression levels [9].

The following diagram synthesizes the complex regulatory network that controls P-gp in the intestinal epithelium, integrating the roles of the microbiome, cellular signaling, and genetic regulation.

G Microbiome Gut Microbiome (Clostridia, Bacilli) Metabolites Microbial Metabolites (SCFAs, Secondary Bile Acids) Microbiome->Metabolites Signaling Activation of Signaling Pathways (e.g., PI3K/Akt) Metabolites->Signaling Synergistic Action TFs Transcription Factors (p53, NF-κB, YB-1) Signaling->TFs PgpGene ABCB1 / MDR1 Gene TFs->PgpGene PgpExpression P-gp Expression & Function PgpGene->PgpExpression miRNAs miRNAs (miR-145, miR-27a) miRNAs->PgpGene Post-transcriptional Regulation miRNAs->PgpExpression Post-transcriptional Regulation Activators Direct Activators (e.g., Glucosamine) Activators->PgpExpression Alters Conformation

Key regulatory pathways controlling intestinal P-glycoprotein expression and activity.

Research Implications and Future Directions

Understanding P-gp inhibition is crucial beyond improving drug bioavailability. It plays a role in:

  • Managing Multidrug Resistance (MDR): In cancer chemotherapy, overexpression of P-gp in tumor cells effluxes chemotherapeutic agents, leading to MDR [1] [2].
  • Novel Detoxification Strategies: The discovery of P-gp activators opens a new therapeutic avenue. For example, glucosamine has shown potential as an effective antidote for acute poisoning (e.g., paraquat) by rapidly enhancing the efflux of toxins from the body [9].

References

Clinical Trial Data and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical studies have demonstrated the effectiveness of encequidar in enabling oral chemotherapy. Key quantitative data from trials are summarized in the table below.

Parameter Oral Paclitaxel + this compound IV Paclitaxel Oral Docetaxel + this compound (300 mg/m²) IV Docetaxel (75 mg/m²)
Tumor Response Rate (mBC) 35.8% [1] 23.4% [1] --- ---
Median Progression-Free Survival (mBC) 8.4 months [2] 7.4 months [2] --- ---
Median Overall Survival (mBC) 23.3 months [2] 16.3 months [2] --- ---
Pharmacokinetic Exposure (AUC₀–∞) --- --- 1343.3 ± 443.0 ng·h/mL [3] 2000 ± 325 ng·h/mL [3]
Absolute Bioavailability --- --- 16.14% (mean across doses) [3] ---

The diagram below illustrates the core mechanism of how this compound enables oral chemotherapy.

G This compound's Gut-Specific Mechanism of Action cluster_intestinal Intestinal Lumen / Epithelial Cell A Oral Chemotherapy Drug (e.g., Paclitaxel, Docetaxel) B P-glycoprotein (P-gp) Efflux Pump A->B  Would be pumped out D Drug Absorption into Bloodstream A->D  Allowed to enter C This compound (P-gp Inhibitor) C->B  Inhibits

This compound inhibits intestinal P-gp, allowing oral chemotherapy drugs to be absorbed.

Detailed Experimental Protocol: In Vitro MDR Reversal

The following methodology is adapted from a study investigating how this compound reverses multidrug resistance (MDR) in doxorubicin-resistant colon cancer cells (SW620/AD300) [4] [5].

  • Cell Line and Culture: Use P-gp-overexpressing human colon carcinoma cell line SW620/AD300 and its sensitive parent line SW620. Culture cells in RPMI-1640 medium with 10% fetal bovine serum (FBS). For SW620/AD300, maintain resistance by adding 300 ng/mL doxorubicin (DOX), and remove the drug two weeks before experiments [5].
  • Cytotoxicity Assay (MTT Assay):
    • Seed cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
    • Treat cells with varying concentrations of DOX (0, 0.001, 0.01, 0.1, 1, 10, 100 µM), both alone and in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM) for 48 or 72 hours.
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the resulting formazan crystals in DMSO.
    • Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for DOX to determine the degree of resistance reversal [4] [5].
  • Analysis of Apoptosis by Flow Cytometry:
    • Treat SW620/AD300 cells for 24 hours with a set concentration of DOX, this compound, or their combination.
    • Harvest and wash the cells, then resuspend them in binding buffer.
    • Stain the cell suspension with Annexin V-FITC and propidium iodide (PI) in the dark for 15 minutes.
    • Analyze the stained cells using a flow cytometer within 1 hour to quantify the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [5].
  • Intracellular Reactive Oxygen Species (ROS) Measurement:
    • After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA, 10 µM) at 37°C for 30 minutes.
    • Wash the cells with PBS to remove the excess probe.
    • Immediately analyze the fluorescence intensity (excitation/emission: ~488/525 nm) using flow cytometry or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated intracellular ROS levels [4].
  • Metabolomic Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS):
    • Sample Preparation: After treatment, quench cell metabolism, extract metabolites, and centrifuge. Collect the supernatant for LC-MS analysis [4].
    • LC-MS Conditions: Use a Q-Exactive mass spectrometer with a C18 column. The mobile phase typically consists of water and acetonitrile, both with 0.1% formic acid, in a gradient elution mode.
    • Data Processing: Use software (e.g., Compound Discoverer, XCMS) for peak alignment, peak picking, and compound identification. Perform multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significantly altered metabolites and pathways (e.g., glutathione metabolism, TCA cycle) [4].

The diagram below integrates the findings from this protocol, showing the multi-faceted mechanism by which this compound reverses drug resistance.

G Multimodal Mechanism of MDR Reversal by this compound A This compound B Inhibits P-gp Efflux A->B C Increased Intracellular Doxorubicin B->C D Altered Cell Metabolism (LC-MS Metabolomics) B->D Primary effect J Enhanced Cancer Cell Apoptosis & Re-sensitization to Chemotherapy C->J Direct effect E Disrupted TCA Cycle D->E G Inhibited Glutathione Metabolism D->G F Reduced Energy (ATP) Supply E->F I Elevated Reactive Oxygen Species (ROS) F->I Reduced energy for repair H Reduced Antioxidant Capacity G->H H->I Increased oxidative stress I->J Synergistic effect

This compound reverses multidrug resistance through direct P-gp inhibition and metabolic reprogramming.

Drug Development and Commercial Landscape

This compound's development showcases a model of partnership and platform technology application.

  • Orascovery Platform: this compound is the cornerstone of Hanmi Pharmaceutical's proprietary Orascovery platform, designed to convert injectable drugs into oral formulations [6].
  • Recent Commercial Licensing: In September 2025, Hanmi Pharma and Health Hope Pharma (HHP) entered a global licensing agreement with Gilead Sciences, granting exclusive rights to develop and commercialize this compound in the field of virology. This indicates expanding applications beyond oncology [6].
  • Clinical Development Status: While the rights in virology were recently licensed, clinical development in oncology continues. HHP is currently conducting clinical trials for Oraxol (oral paclitaxel and this compound) in the U.S., Hong Kong, and New Zealand as of 2025 [6].

Conclusion for Researchers

This compound represents a significant advancement in drug delivery technology. Its gut-specific P-gp inhibition provides a viable strategy to overcome the long-standing challenge of oral chemotherapy administration. For researchers, the key takeaways are:

  • Proven Efficacy: Robust clinical data in metastatic breast cancer shows this compound enables oral taxane regimens that are not only feasible but can show superior efficacy and a differentiated safety profile compared to IV therapy [1] [2].
  • Multi-Mechanistic Action: Beyond simple efflux blockade, this compound's ability to modulate cancer cell metabolism (TCA cycle, glutathione pathway) and induce oxidative stress provides a multi-pronged approach to reversing multidrug resistance [4].
  • Platform Potential: Its application is expanding, as evidenced by the recent licensing for virology, suggesting its utility could extend to a wider range of P-gp substrate drugs [6].

References

Encequidar Profile & Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Mechanism of Action Potent, selective P-glycoprotein (P-gp) inhibitor; minimal systemic absorption [1] [2].
In Vitro Potency (IC₅₀) Human P-gp: 0.0058 ± 0.0006 µM; Human BCRP: >10 µM (highly selective for P-gp over BCRP) [1].
Key In Vivo Effect In rats, increased AUC of oral paclitaxel by 33.5-fold without significantly affecting IV paclitaxel AUC [1].
Clinical Bioavailability Oral docetaxel + Encequidar: Mean absolute bioavailability of 16.14% (range 8.19-25.09%) [2].
Clinical Dose (Oncology) Used with oral docetaxel (75-300 mg/m²); 15 mg this compound given 1 hour prior to chemotherapy [2].

Clinical Development & Recent Updates

Application / Drug Development Status (as of 2025) Key Findings / Purpose
Oral Docetaxel + this compound Phase 1 Completed [2] Safe, tolerable; multi-dose regimens (e.g., 600 mg x2/x3) predicted to achieve exposure comparable to IV docetaxel [3].
Oral Paclitaxel + this compound (Oraxol) Global Phase III planned (Q4 2025) [4] [5] Aims to replace IV paclitaxel for metastatic breast cancer [4].
This compound in Virology Licensed to Gilead Sciences (Sept 2025) [4] [6] To develop oral formulations of Gilead's antiviral drugs [6] [5].

Detailed Experimental Protocols

In Vitro Protocol: Rhodamine-123 Efflux Assay in CCRF-CEM T Cells [7]

This assay measures P-gp pump function inhibition by quantifying intracellular fluorescence retention.

  • Cell Line: CCRF-CEM T lymphoblast cells expressing wild-type P-gp.
  • Fluorochrome Loading: Cells are resuspended in DMEM with 0.2 µg/mL (0.53 µM) Rhodamine 123 and incubated for 30 minutes at 37°C.
  • Inhibitor Incubation: After washing, cell aliquots are resuspended in pre-warmed DMEM containing This compound (1-100 nM) or vehicle control.
  • Measurement: Cell-associated fluorescence is immediately monitored over 5 minutes using a fluorescence-activated cell sorting (FACS) system.
In Vivo Protocol: Reversal of Doxorubicin Resistance in SW620/AD300 Cells [8]

This protocol assesses this compound's ability to resensitize resistant cancer cells to chemotherapy.

  • Cell Line: Doxorubicin-resistant human colon cancer cells (SW620/AD300) with P-gp overexpression.
  • Cytotoxicity Assay: Cells are treated with varying concentrations of Doxorubicin (0-400 µM), with or without a non-toxic concentration of This compound (e.g., 0.5 µM).
  • Analysis: Cell viability is assessed (e.g., via MTT assay) after 68-72 hours. Key metrics include the IC₅₀ value and the Resistance Reversal Fold (RRF).
  • Apoptosis Detection: After 48 hours of treatment, apoptosis is measured using Annexin V-FITC/PI staining followed by flow cytometry.

Mechanism and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and the logical flow of key experiments conducted to validate its efficacy, from in vitro to clinical research.

G cluster_mechanism Mechanism of Action cluster_experiments Experimental Validation Workflow Pgp P-glycoprotein (P-gp) DrugEfflux Chemotherapy Drug Efflux Pgp->DrugEfflux OralDrug Oral Chemotherapy Drug (e.g., Docetaxel) Pgp->OralDrug Reduces Efflux of This compound This compound (Oral) This compound->Pgp Inhibits Bioavailability Low Oral Bioavailability DrugEfflux->Bioavailability Causes HighAbsorption High Intestinal Absorption OralDrug->HighAbsorption InVitro In Vitro Assays HighAbsorption->InVitro Start Start Start->Pgp IC50 IC50: 5.8 nM for hP-gp InVitro->IC50 EffluxAssay Rhodamine-123 Efflux Assay InVitro->EffluxAssay InVivo In Vivo Models InVitro->InVivo RatPK Rat PK: Oral Paclitaxel AUC ↑ 33.5x InVivo->RatPK ResistantCells SW620/AD300 Cells: Reversed Doxorubicin Resistance InVivo->ResistantCells Clinical Clinical Trials InVivo->Clinical Phase1 Phase 1: Oral Docetaxel + E Bioavailability = 16.1% Clinical->Phase1 Phase3 Phase 3 Planned: Oral Paclitaxel + E Clinical->Phase3

This diagram shows how this compound specifically inhibits intestinal P-gp to enhance oral drug absorption, and the multi-stage experimental workflow used to validate its efficacy and application.

Key Insights for Researchers

  • Strategic Advantage: this compound's minimal systemic absorption minimizes risk of altering the distribution of concurrently administered chemotherapeutic drugs, a significant advantage over systemic P-gp inhibitors [1] [2].
  • Platform Potential: The recent licensing to Gilead highlights its potential as a platform technology beyond oncology, enabling oral formulation of drugs hampered by P-gp efflux in the gut [4] [6] [5].
  • Clinical Development Focus: Current research focuses on identifying optimal multi-dose regimens (e.g., two or three doses of 600 mg oral docetaxel) to match the exposure of standard IV therapy, aligning with the FDA's Project Optimus for better dose optimization [3].

References

Mechanism of Action & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Encequidar (ECD) is a potent, intestine-specific inhibitor of the P-glycoprotein (P-gp) efflux transporter [1] [2]. Its key characteristic is minimal systemic absorption, which allows it to act locally within the gastrointestinal tract to block the efflux of co-administered chemotherapeutic drugs (like paclitaxel or docetaxel) back into the intestinal lumen, thereby significantly enhancing their oral bioavailability without contributing to systemic drug-drug interactions [3] [4] [5].

The table below summarizes core quantitative data on this compound's inhibition potency and its impact on drug pharmacokinetics.

Aspect Experimental System / Context Key Findings / Parameters

| In Vitro Inhibition Potency [1] [2] | Human P-gp (hP-gp) / Human BCRP (hBCRP) | hP-gp IC₅₀: 0.0058 ± 0.0006 µM hBCRP IC₅₀: >10 µM | | | Rat & Monkey BCRP | IC₅₀ range: 0.059 to 0.18 µM | | Impact on PK of Co-administered Drugs | | | | Paclitaxel (PTX) in Rats [1] | Intravenous (IV) PTX + oral ECD/ELD | AUC increase (fold): ECD: 0.93-fold (NS) ELD: 2.55-fold | | | Oral (PO) PTX + oral ECD/ELD | AUC increase (fold): ECD: 33.5-fold ELD: 39.5-fold | | Sulfasalazine (SFZ) in Rats [1] | Oral (PO) SFZ + oral ECD/ELD | AUC increase (fold): ECD: 3.04-fold ELD: 16.6-fold | | Talinolol in Monkeys [1] | Oral (PO) Talinolol + oral ECD/ELD | AUC increase (fold): ECD: 2.14-fold ELD: 2.12-fold | | Docetaxel in Humans [3] | Oral Docetaxel + ECD vs. IV Docetaxel | Achieved non-inferior PK exposure with a 2 or 3-dose regimen of 600 mg oDox+E | | Paclitaxel in Humans [5] | Oral Paclitaxel + ECD vs. IV Paclitaxel (80 mg/m²) | Absolute Bioavailability: ~12% AUC GMR: 89.50% (90% CI: 83.89-95.50) |

The following diagram illustrates the localized mechanism of action of this compound in the intestine.

G Oral_Drug Oral Chemotherapy Drug (e.g., Paclitaxel, Docetaxel) Lumen Intestinal Lumen Oral_Drug->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen Drug effluxed back Blood Systemic Circulation Enterocyte->Blood Drug enters bloodstream Pgp P-glycoprotein (P-gp) Pgp->Enterocyte located on cell membrane This compound This compound (ECD) This compound->Pgp Inhibits

This compound locally inhibits intestinal P-gp, reducing drug efflux and enhancing absorption into systemic circulation. [1] [2] [5]

Key Experimental Models & Protocols

The following methodologies are critical for investigating this compound's effects.

1. In Vitro Inhibition Assays [1] [2]

  • Transporter & Cell Models: Utilized Madin-Darby canine kidney (MDCK) cells transfected with human, rat, or cynomolgus monkey P-gp and BCRP.
  • Methodology: Conducted bidirectional transport assays. The baseline efflux ratio (B-to-A / A-to-B) was established for probe substrates. The test was then repeated with the addition of this compound at varying concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Key Substrates: Paclitaxel (P-gp substrate) and Sulfasalazine (BCRP substrate).

2. In Vivo Animal PK Studies [1]

  • Models: Used rats and cynomolgus monkeys.
  • Dosing: this compound was administered orally (e.g., 15 mg/kg in rats) simultaneously with or shortly before an oral or intravenous dose of a probe drug (e.g., paclitaxel, sulfasalazine, talinolol).
  • Analysis: Compared the Area Under the Curve (AUC) and Cmax of the probe drug administered with this compound versus alone, to calculate the fold-increase in exposure.

3. Clinical Pharmacokinetic Studies [3] [4] [5]

  • Design: Phase I trials, often using a randomized crossover design where patients receive both the oral chemotherapy (with this compound) and the standard IV formulation in different periods.
  • Dosing: A fixed 15 mg dose of this compound is given orally approximately one hour before oral paclitaxel or docetaxel [3] [5].
  • Bioanalysis: Plasma concentrations of the chemotherapeutic drug are measured using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. Population PK (popPK) modeling is then employed to characterize PK profiles and identify sources of variability [4].

Clinical Formulations & Development Status

This compound is being developed specifically to enable the oral administration of certain chemotherapeutics.

  • Leading Formulation: Oraxol is an investigational regimen combining oral paclitaxel with This compound [6] [7] [4].
  • Development Status:
    • Oraxol has reached the preregistration stage for metastatic breast cancer [6] [7].
    • A Phase III trial demonstrated Oraxol had a statistically significant higher confirmed tumor response rate and a lower incidence of neuropathy compared to intravenous paclitaxel [4].
    • Development for other cancers, such as gastric cancer and esophageal cancer, has been discontinued [7].
  • Other Combinations: Oral docetaxel plus this compound (oDox+E) is also under investigation. Pharmacokinetic modeling supports that a multi-dose regimen (e.g., 600 mg for 2-3 days) can achieve non-inferior exposure compared to standard IV docetaxel [3].

Key Takeaways for Drug Development

  • Intestine-Specific Action: this compound's minimal systemic absorption makes it a valuable tool for selectively inhibiting intestinal efflux transporters, thereby improving oral drug bioavailability without causing systemic transporter-mediated DDIs [1] [2].
  • Proven Efficacy in Enhancinɡ Bioavailability: It effectively enables the oral delivery of P-gp substrate drugs like paclitaxel and docetaxel, achieving systemic exposure comparable to IV formulations in clinical studies [3] [5].
  • Altered PK Profile: Oral paclitaxel with this compound results in a lower Cmax but sustained exposure, which may contribute to its improved tolerability profile (e.g., reduced neuropathy) while maintaining efficacy [4].

References

Summary of Phase I Clinical Trial Data for Encequidar

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates quantitative results from Phase I studies of encequidar combined with oral docetaxel or paclitaxel.

Parameter Oral Docetaxel + this compound Oral Paclitaxel (Oraxol) + this compound
Trial Phase Phase I Pharmacokinetic Study [1] Phase Ib Dose-Escalation [2]
Dosing Single dose: Oral Docetaxel (75, 150, 300 mg/m²) + this compound (15 mg) [1] Daily for 2-5 days/week: Oral Paclitaxel (270 mg) + this compound (15 mg) [2]
Bioavailability Mean absolute bioavailability: 16.14% (range 8.19-25.09%) [1] Not explicitly stated; achieved clinically relevant plasma levels [2]
Key PK Exposure (AUC) 300 mg/m²: 1343.3 ± 443.0 ng·h/mL [1] Daily exposure was comparable across 2-5 day dosing schedules [2]
Maximal Tolerated Dose (MTD) Not reached in single-dose study [1] 270 mg daily x 5 days per week (declared RP2D) [2]
Common Adverse Events No DLT, treatment-related SAEs, or Grade 4 toxicity reported [1] Fatigue, neutropenia, nausea, vomiting [2]
Notable Safety Findings Safe and tolerable profile [1] No hypersensitivity-type reactions observed [2]

Detailed Experimental Protocols

For drug development professionals, the following outlines the core methodologies used in these trials.

Oral Docetaxel + this compound (Phase I PK Trial)
  • Study Design: An open-label, two-period, crossover study in patients with metastatic prostate cancer. Patients received their standard IV docetaxel (75 mg/m²) regimen and, in a separate period, a single dose of oDox+E [1] [3].
  • Dose Escalation: Three dose levels of oral docetaxel were investigated: 75 mg/m², 150 mg/m², and 300 mg/m², each co-administered with a fixed 15 mg dose of this compound. This compound was administered one hour before oral docetaxel [1].
  • PK Sampling & Analysis: Intensive blood sampling was performed after both IV and oral administrations. Total docetaxel plasma concentrations were measured for all samples using validated high-performance liquid chromatography-mass spectrometry (HPLC-MSMS). Unbound docetaxel concentrations were measured for selected samples using a validated ultrafiltration HPLC-MSMS assay [3].
Oral Paclitaxel + this compound (Oraxol) Phase Ib Trial
  • Study Design: A Phase Ib study in patients with advanced malignancies using a 3 + 3 dose-escalation design [2].
  • Dosing Schedule: The dose was escalated by increasing the number of consecutive dosing days per week (from 2 to 5 days) within a 3-weeks-on/1-week-off cycle. The dose of oral paclitaxel was fixed at 270 mg, preceded by 15 mg of this compound [2].
  • Endpoints: The primary goal was to determine the Maximum Tolerated Dose (MTD), with secondary endpoints including safety, tumor response, and pharmacokinetic profiling [2].

Mechanism of Action and Experimental Workflow

This compound's role and the logical flow of the clinical development are summarized in the following diagrams.

architecture Pgp P-glycoprotein (P-gp) Efflux Pump Bioavailability Increased Intestinal Absorption Pgp->Bioavailability  Allows This compound This compound (HM30181) This compound->Pgp  Inhibits OralTaxane Oral Taxane (Docetaxel/Paclitaxel) OralTaxane->Pgp  Normally Effluxed SystemicLevel Therapeutic Systemic Drug Levels Bioavailability->SystemicLevel  Leads to

Mechanism of this compound as a selective P-glycoprotein inhibitor to enhance oral taxane absorption.

workflow Start Phase I Trial Objective Design Study Design Start->Design Dosing Dosing & Escalation Design->Dosing Endpoint Primary Endpoint Design->Endpoint Defines PK Pharmacokinetic (PK) Analysis Dosing->PK Dosing->Endpoint Safety Safety & Tolerability PK->Safety PK->Endpoint Safety->Endpoint

Logical workflow of Phase I trials for this compound and oral taxane combinations.

Key Insights for Drug Development Professionals

  • Feasibility of Oral Administration: The Phase I data for oral docetaxel provided the proof-of-concept needed for a "Conditional GO" decision in development. Subsequent model-informed drug development (MIDD) simulations predicted that a split-dose regimen (e.g., 2-3 doses of 300 mg/m²) could achieve pharmacokinetic exposure comparable to IV docetaxel, which a single dose could not [3]. This aligns with the FDA's Project Optimus initiative for improved dose optimization [3].
  • Distinct Safety Profile: A significant finding across studies was the absence of hypersensitivity reactions associated with the IV taxane vehicle polysorbate 80 [3] [2]. However, the oral paclitaxel regimen was associated with a higher rate of gastrointestinal events and neutropenic infections, indicating a different toxicity profile that requires management [2] [4].
  • Mechanistic Confirmation: The clinical results are underpinned by this compound's mechanism as a potent and selective P-gp inhibitor. In vitro studies show it inhibits P-gp-mediated efflux with high potency (IC50 ~13 nM) [5], and research in resistant cancer cell lines confirms its ability to re-sensitize cells to chemotherapeutics by increasing intracellular drug accumulation [6].

References

FDA Rationale for the Complete Response Letter

Author: Smolecule Technical Support Team. Date: February 2026

The FDA's CRL outlined specific concerns regarding the safety and efficacy data from the pivotal Phase 3 clinical trial (KX-ORAX-001, NCT02594371) that supported the NDA [1] [2].

  • Safety Concerns: The FDA noted a concerning safety profile, particularly the risk of febrile neutropenia and other neutropenia-related sequelae. The agency recommended implementing risk-mitigation strategies, such as dose optimization or excluding patients at high risk for toxicity, to improve the safety profile [1] [2].
  • Efficacy Data Issues: The FDA raised concerns about the primary endpoint of Objective Response Rate (ORR) at 19 weeks as assessed by Blinded Independent Central Review (BICR). The agency stated that the BICR reconciliation and re-read process may have introduced unmeasured bias and influence on the results [1] [3].
  • Recommended Path Forward: The FDA recommended that Athenex conduct a new, well-controlled clinical trial in a patient population representative of the U.S. to address these deficiencies [1] [3].

Detailed Analysis of Phase 3 Clinical Trial Data

The NDA was supported by data from the global, randomized, Phase 3 KX-ORAX-001 trial. The following tables summarize the key efficacy and safety outcomes from this study.

Efficacy Outcomes (mITT Population) [1] [2]:

Efficacy Parameter Oral Paclitaxel + Encequidar IV Paclitaxel P-value / Hazard Ratio (HR)
Confirmed Overall Response Rate (ORR) 40.4% 25.6% P = 0.005
Median Progression-Free Survival (PFS) 8.4 months 7.4 months HR 0.739; P = 0.023
Median Overall Survival (OS) 23.3 months 16.3 months HR 0.735; P = 0.026

Select Safety Outcomes (Treated Population) [1] [2] [4]:

Adverse Event (Any Grade) Oral Paclitaxel + this compound IV Paclitaxel
Neutropenia 38.3% 33.3%
Diarrhea 24.2% 8.1%
Nausea 23.1% 5.2%
Vomiting 17.0% 4.4%
Neuropathy 7.6% 31.1%
Alopecia 28.8% 48.1%

Experimental Protocol & Mechanism of Action

The oral paclitaxel and this compound combination is based on the Orascovery platform technology.

  • Mechanism of this compound: this compound is a small molecule that acts as a potent and highly specific P-glycoprotein (P-gp) pump inhibitor [5] [6]. P-gp is an efflux transporter highly expressed in the intestinal epithelium, which actively pumps many drugs, including paclitaxel, back into the gut lumen, preventing their oral absorption. By locally inhibiting this pump, this compound allows paclitaxel to be absorbed through the gut lining into the bloodstream [6].
  • Key Methodological Details: In the Phase 3 trial (KX-ORAX-001), patients were randomized 2:1 to receive either:
    • Oral Paclitaxel + this compound: 205 mg/m² of oral paclitaxel co-administered with 15 mg of this compound, three times per week on consecutive days (e.g., Monday, Tuesday, Wednesday) in weekly cycles [1] [2].
    • IV Paclitaxel Control: 175 mg/m² via 3-hour infusion every three weeks [1] [2]. Treatment continued until disease progression or unacceptable toxicity. The primary endpoint was radiologically confirmed ORR assessed by Blinded Independent Central Review (BICR) per RECIST v1.1 criteria [1].

The following diagram illustrates the developmental pathway and key decision points for oral paclitaxel and this compound:

cluster_fda FDA Key Concerns Start Phase 3 Trial (KX-ORAX-001) A NDA Submission & Priority Review (Sept 2020) Start->A B Complete Response Letter (March 2021) A->B C FDA Type A Meeting (Oct 2021) B->C Safety Safety: Febrile neutropenia B->Safety Efficacy Efficacy: Potential bias in ORR data B->Efficacy Trial Recommended new clinical trial B->Trial D Resource Redeployment (No further pursuit for mBC indication) C->D

Interpretation and Future Directions

Despite demonstrating a higher response rate and improved overall survival compared to IV paclitaxel in a Phase 3 trial, the oral paclitaxel and this compound combination failed to gain FDA approval primarily due to an unfavorable risk-benefit profile. The increased efficacy was offset by significant safety concerns, particularly regarding severe neutropenia and gastrointestinal toxicity [1] [2].

While the program for metastatic breast cancer is no longer being actively pursued, the Orascovery platform technology behind this combination continues to be investigated for other intravenous chemotherapies [3].

References

How to Locate Encequidar-Specific Information

Author: Smolecule Technical Support Team. Date: February 2026

  • Clinical Trial Registries: Search platforms like ClinicalTrials.gov. Encequidar (also known as HM30181) is often studied in combination with oral chemotherapeutics like paclitaxel or topotecan. The detailed methodology sections of trial records often contain premedication regimens.
  • Regulatory Documents: Investigate scientific reviews and assessment reports from agencies like the U.S. FDA or the European Medicines Agency (EMA) for any approved or investigational products containing this compound.
  • Scientific Databases: Conduct a targeted literature search on PubMed or Google Scholar using keywords such as "HM30181," "this compound," "oral paclitaxel," and "premedication."
  • Patent Literature: Pharmaceutical patents can sometimes provide detailed information on formulation, dosing, and concomitant medications.

Framework for a Premedication Protocol in Oncology

While this compound-specific data is unavailable, premedication in oncology is standard practice to prevent infusion-related reactions (IRRs) and manage other side effects. The table below summarizes common premedication agents and their rationales, which can serve as a reference point.

Table: Common Premedication Agents in Oncology Drug Development

Premedication Agent Typical Purpose & Mechanism Example Context from Search Results
Corticosteroids (e.g., Dexamethasone) Reduce inflammation and prevent severe IRR; antiemetic. Used to prevent IRRs to taxanes [1].
Antihistamines (e.g., Diphenhydramine) Block histamine receptors to prevent allergic symptoms. Administered as part of a premedication regimen for taxanes [1].
H2 Antagonists (e.g., Famotidine) Block histamine receptors to further reduce allergic responses. Often given alongside antihistamines for IRR prophylaxis.
Antiemetics (e.g., Ondansetron) Prevent chemotherapy-induced nausea and vomiting (CINV). Mentioned as part of guideline-based premedication [1].

Proposed Experimental Protocol for Premedication

The following is a generalized protocol for assessing premedication requirements for a new investigational drug, which can be adapted for this compound once specific data is found.

1. Objective To determine the efficacy of a premedication regimen in preventing IRRs and other acute adverse events in subjects receiving a novel investigational oncology agent.

2. Materials

  • Investigational drug
  • Premedication agents (e.g., corticosteroids, antihistamines, H2 antagonists, antiemetics)
  • Supplies for vital sign monitoring (blood pressure cuff, pulse oximeter, thermometer)
  • Emergency equipment and medications (e.g., for anaphylaxis management)

3. Methodology

  • Study Design: Prospective, observational, or interventional trial.
  • Dosing Schedule:
    • Premedication Administration: Administer premedication cocktail intravenously or orally 30-60 minutes before the investigational drug infusion. Exact timing and route should be justified by the pharmacokinetics of the premedication drugs.
    • Investigational Drug Administration: Initiate infusion as per protocol, with careful titration if needed.
  • Monitoring:
    • Vital Signs: Record at baseline, during infusion (e.g., every 15-30 minutes), and post-infusion.
    • IRR Assessment: Monitor for signs and symptoms (e.g., flushing, rash, dyspnea, chest tightness, hypotension, hypertension) using a standardized grading scale like CTCAE [1].
    • Documentation: Record the onset, severity, duration, and management of all adverse events.

4. Data Analysis

  • Primary Endpoint: Incidence and severity of IRRs during the first two treatment cycles.
  • Secondary Endpoints: Need for treatment interruption/discontinuation, incidence of other acute adverse events (e.g., CINV).

Workflow for Premedication Protocol Design

The following diagram visualizes the key stages involved in developing and evaluating a premedication protocol.

Start Define Investigational Drug L1 Literature & Preclinical Review Start->L1 L2 Design Premedication Regimen L1->L2 L3 Clinical Trial Implementation L2->L3 L4 Monitor & Grade Adverse Events L3->L4 L5 Analyze Data & Optimize Protocol L4->L5 End Finalize Clinical Protocol L5->End

References

Application Notes and Protocols: Encequidar in Oral Chemotherapy Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacology and Mechanism of Action

Encequidar (HM30181A) represents a first-in-class therapeutic agent designed to enable oral administration of chemotherapy drugs that traditionally require intravenous infusion. As a potent and selective inhibitor of the adenosine triphosphate-binding cassette transporter P-glycoprotein (P-gp), this compound specifically targets the intestinal epithelium where P-gp efflux activity significantly limits oral bioavailability of various anticancer agents including taxanes and other chemotherapeutics. [1] Unlike previously developed P-gp inhibitors that exhibited systemic absorption and caused undesirable drug interactions, this compound is characterized by its minimal systemic absorption, functioning primarily as a gut-specific P-gp inhibitor that acts locally to enhance drug absorption without affecting systemic P-gp function. [2] [3]

The molecular mechanism of this compound involves competitive inhibition of P-gp-mediated drug efflux in the gastrointestinal tract. Preclinical studies demonstrate that this compound potently inhibits P-gp-mediated efflux transport of rhodamine 123 in CCRF-CEM T lymphoblast cells with an IC50 of 13.1±2.3 nM, indicating nanomolar potency against its target. [1] Research on SW620/AD300 multidrug-resistant colon cancer cells reveals additional mechanisms through which this compound reverses chemoresistance, including modulation of cellular metabolism by affecting the citric acid (TCA) cycle to reduce energy supply required for P-gp transport activity, and disruption of glutathione metabolism thereby reducing cellular antioxidant capacity and increasing reactive oxygen species (ROS)-mediated cytotoxicity. [4] This multifactorial mechanism not only enhances drug absorption but also helps overcome multidrug resistance in cancer cells, positioning this compound as a valuable component in oral chemotherapy regimens.

Clinical Trial Data Summary

Efficacy and Safety Findings Across Trials

This compound has been extensively evaluated in clinical trials in combination with various chemotherapeutic agents, demonstrating promising efficacy and manageable safety profiles. The development program has encompassed multiple solid tumor types and phases of clinical research, from early-phase dose-finding studies to pivotal Phase III trials. The compiled data from these studies provide compelling evidence for the clinical viability of this compound-based oral chemotherapy regimens, particularly in metastatic breast cancer where it has shown potential advantages over conventional intravenous taxane therapy.

Table 1: Clinical Efficacy of this compound-Based Regimens Across Trials

Tumor Type Regimen Phase Primary Endpoint Results Key Secondary Outcomes
Metastatic Breast Cancer Oral paclitaxel + this compound III ORR: 40.4% vs 25.6% with IV paclitaxel (P=0.005) [5] Median PFS: 8.4 vs 7.4 months; Median OS: 23.3 vs 16.3 months [5]
Metastatic Prostate Cancer Oral docetaxel + this compound I Bioavailability: 16.14% (range: 8.19-25.09%) [2] AUC0-∞: 1343.3±443.0 ng·h/mL at 300 mg/m² [2]
Advanced Malignancies Oraxol (oral paclitaxel + this compound) Ib MTD: 270 mg daily × 5 days/week [6] 2 PRs (7.1%) and 18 SD (64.3%) in 28 evaluable patients [6]
Breast Angiosarcoma Oral paclitaxel + this compound II CR: 43%; PR: 14%; SD: 43% [7] 43% underwent curative surgical resection after response [7]

Safety data across trials indicate a distinct adverse event profile for this compound-based oral chemotherapy compared to intravenous formulations. The oral paclitaxel/encequidar combination demonstrated reduced neurotoxicity (7.6% vs 31.1% with IV paclitaxel) and lower alopecia rates (28.8% vs 48.1%), representing meaningful improvements in quality-of-life measures. [5] However, the regimen was associated with increased gastrointestinal toxicities including diarrhea (24.2% vs 8.1%), nausea (23.1% vs 5.2%), and vomiting (17.0% vs 4.4%), as well as higher rates of neutropenia (38.3% vs 33.3%) that occasionally manifested as febrile neutropenia. [8] [5] This safety profile underscores the importance of appropriate patient selection and monitoring when implementing this compound-based oral chemotherapy regimens.

Table 2: Safety Profile of this compound with Oral Paclitaxel vs IV Paclitaxel in Metastatic Breast Cancer

Adverse Event Oral Paclitaxel + this compound (%) IV Paclitaxel (%) Difference
Neutropenia 38.3 33.3 +5.0%
Diarrhea 24.2 8.1 +16.1%
Nausea 23.1 5.2 +17.9%
Anemia 19.7 10.4 +9.3%
Vomiting 17.0 4.4 +12.6%
Neuropathy 7.6 31.1 -23.5%
Alopecia 28.8 48.1 -19.3%
Pharmacokinetic Properties

The pharmacokinetic profile of this compound-based chemotherapy regimens has been characterized in multiple clinical trials. When administered with oral docetaxel, this compound demonstrated a dose-dependent increase in systemic exposure, achieving an AUC0-∞ of 1343.3±443.0 ng·h/mL at the 300 mg/m² dose level compared to 2000±325 ng·h/mL with standard IV docetaxel. [2] The mean absolute bioavailability of docetaxel when co-administered with this compound was 16.14% across three dose levels (75, 150, and 300 mg/m²), representing a significant enhancement over the minimal absorption observed without P-gp inhibition. [2] This pharmacokinetic profile supports the feasibility of achieving therapeutic drug levels with oral administration when combined with this compound.

For oral paclitaxel regimens, population pharmacokinetic analyses have shown rapid absorption when administered following this compound dosing, with daily exposure remaining consistent across multiple dosing days. [6] The predictable pharmacokinetics enables the design of regimens that maintain therapeutic drug levels while avoiding the peak-trough fluctuations that often complicate traditional chemotherapy dosing. The unique pharmacokinetic profile of this compound itself—characterized by minimal systemic absorption—contributes to its favorable safety profile by limiting off-target effects while providing effective local P-gp inhibition at the intestinal epithelium. [3]

Experimental Protocols

In Vitro Assessment of P-gp Inhibition

Objective: To evaluate the potency of this compound in inhibiting P-glycoprotein-mediated efflux in cultured cells. Cell Line: CCRF-CEM T lymphoblast cells expressing wild-type P-gp. [1] Reagents: this compound (HM30181A), rhodamine 123 (P-gp substrate), Dulbecco's Modified Eagle's Medium (DMEM). Methodology:

  • Harvest cells by centrifugation at 500 × g and resuspend in DMEM containing 0.2 μg/mL (0.53 μM) rhodamine 123.
  • Incubate cells for 30 minutes at 37°C to allow fluorochrome loading.
  • Chill tubes on ice and harvest cells at 500 × g.
  • Wash cell pellet with ice-cold DMEM (pH 7.4) and repeat centrifugation.
  • Resuspend aliquots of approximately 1×10⁶ cells in individual FACS tubes.
  • Prepare solutions of this compound at concentrations ranging from 1-100 nM in DMSO.
  • Resuspend cell pellets in prewarmed DMEM containing this compound or vehicle control.
  • Immediately analyze cell-associated fluorescence over 5 minutes using flow cytometry. Data Analysis: Calculate inhibition potency (IC50) by comparing rhodamine 123 retention in this compound-treated cells versus controls. [1]
Clinical Protocol for Phase I Dose-Escalation Trial

Study Design: Multicenter, open-label, pharmacokinetic trial following standard 3+3 dose escalation design. Patient Population: Metastatic prostate cancer patients (n=11) with adequate organ function and performance status. Dosing Regimen:

  • This compound 15 mg administered orally one hour before docetaxel dosing. [2]
  • Oral docetaxel administered at three dose levels: 75 mg/m², 150 mg/m², and 300 mg/m². [2]
  • Fasting for at least 2 hours before and 1 hour after drug administration. Pharmacokinetic Sampling: Intensive blood sampling at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Safety Monitoring: Physical examinations, vital signs, laboratory assessments (hematology, clinical chemistry, urinalysis) at baseline and each study visit. Endpoint Assessment:
  • Primary: Bioavailability calculation based on AUC comparison with historical IV docetaxel data. [2]
  • Secondary: Cmax, Tmax, half-life, safety parameters, and preliminary efficacy.

The following diagram illustrates the mechanistic pathway of this compound and the workflow for clinical assessment:

G cluster_clinical Clinical Development Pathway OralChemo Oral Chemotherapy Administration PgpBinding P-glycoprotein Binding in Gut OralChemo->PgpBinding This compound This compound Inhibition of P-gp PgpBinding->this compound EnhancedAbsorption Enhanced Drug Absorption This compound->EnhancedAbsorption Inhibits SystemicExposure Increased Systemic Exposure EnhancedAbsorption->SystemicExposure Efficacy Therapeutic Efficacy SystemicExposure->Efficacy Phase1 Phase I: Dose Escalation Bioavailability & MTD Efficacy->Phase1 Phase2 Phase II: Efficacy Expansion Response Rate & Safety Phase1->Phase2 Phase3 Phase III: Pivotal Trials ORR, PFS, OS Phase2->Phase3 Regulatory Regulatory Review Risk-Benefit Assessment Phase3->Regulatory

Regulatory Landscape and Development Status

The regulatory pathway for this compound has involved significant interactions with the U.S. Food and Drug Administration (FDA). In March 2021, the FDA issued a Complete Response Letter (CRL) regarding the New Drug Application for oral paclitaxel plus this compound for metastatic breast cancer, citing concerns about safety issues and the potential for unmeasured bias in the blinded independent central review process. [8] [5] Specifically, the FDA noted an increase in neutropenia-related sequelae compared with IV paclitaxel and questioned the validity of the primary endpoint assessment due to reconciliation and re-read processes. [8] The agency recommended conducting an additional clinical trial with improved toxicity profile and risk mitigation strategies before approval consideration. [5]

Following a Type A meeting in July 2021, the FDA expressed support for continued development of oral paclitaxel/encequidar and acknowledged that a well-designed subsequent trial could potentially address the concerns raised in the CRL. [9] The agency agreed that comprehensive overall survival data from various patient subgroups could help inform the design of such a trial. Athenex, the developer, is working to establish a trial design that would be acceptable to the regulatory agency while maintaining capital efficiency. [9] This regulatory journey highlights the evolving standards for oral chemotherapy regimens and emphasizes the importance of robust trial designs that comprehensively address both efficacy and safety concerns.

Despite the regulatory challenges in the metastatic breast cancer indication, this compound has received orphan drug designations for other potential applications. The FDA granted orphan drug designation to oral paclitaxel for angiosarcoma in April 2018, and the European Commission followed with an orphan drug designation for oral paclitaxel plus this compound in soft tissue sarcoma in October 2019. [9] These designations recognize the potential therapeutic value in rare malignancies where current treatment options remain limited, and may provide alternative development pathways for this promising technology.

Formulation and Development Guidance

Clinical Formulation Considerations

The development of this compound-containing regimens requires careful attention to formulation parameters that optimize bioavailability while maintaining stability and patient tolerability. As a gut-specific P-gp inhibitor, this compound must be co-formulated or co-administered with target chemotherapeutic agents in a way that ensures temporal coincidence at intestinal absorption sites. The recommended administration sequence involves giving this compound approximately 60 minutes before the companion chemotherapy drug, as this timing has demonstrated optimal inhibition of intestinal P-gp at the time of maximum chemotherapeutic agent concentration in the gut. [2] [3] This sequential administration approach is critical for maximizing drug absorption and achieving therapeutic systemic levels.

For oral docetaxel combinations, the clinical trials have utilized a dose escalation strategy with fixed-dose this compound (15 mg) combined with progressively increasing docetaxel doses (75-300 mg/m²). [2] The non-linear pharmacokinetics observed at the 300 mg/m² dose level suggests potential saturation of absorption mechanisms at higher doses, indicating that divided dosing regimens may be necessary to achieve exposure comparable to IV administration. [2] Similarly, for paclitaxel combinations, the recommended phase II dose established in Phase Ib studies is 270 mg daily administered for 5 consecutive days per week in 3-week cycles, combined with this compound 15 mg. [6] This multi-day dosing approach helps maintain therapeutic drug levels while mitigating peak-related toxicities.

Risk Management and Safety Protocol

Based on the safety profile observed across clinical trials, a comprehensive risk management strategy should be implemented when developing this compound-containing regimens. The following elements should be included in clinical protocols:

  • Neutropenia Precautions: Baseline and weekly complete blood counts with differential during the first two treatment cycles, then prior to each subsequent cycle. Prophylactic growth factor support should be considered for patients with prior neutropenic complications or risk factors for myelosuppression. [8] [5]
  • Gastrointestinal Management: Prophylactic antiemetic regimen with 5-HT3 receptor antagonists and dexamethasone, with additional as-needed antiemetics for breakthrough nausea. Antidiarrheal education and provision of loperamide for patient self-management of diarrhea. [5]
  • Patient Selection Criteria: Careful screening for gastrointestinal comorbidities that might exacerbate drug-related GI toxicities. Exclusion of patients with bowel obstruction, malabsorption syndromes, or uncontrolled inflammatory bowel disease. [5]
  • Dose Modification Guidelines: Protocol-defined dose reductions for hematologic and gastrointestinal toxicities, with treatment delay until recovery to specified thresholds. [6]

The development of this compound-based oral chemotherapy represents a significant advancement in oncology therapeutics, potentially transforming treatment paradigms by enabling oral administration of previously IV-only agents. Further refinement of dosing regimens and appropriate patient selection will be crucial to maximizing the therapeutic potential of this innovative approach while managing its unique toxicity profile.

References

Application Notes and Protocols for Encequidar Combination Therapies in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Encequidar (HM30181A) is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor that enables the oral administration of certain chemotherapy drugs traditionally limited to intravenous delivery due to poor bioavailability. P-gp, an ATP-binding cassette (ABC) transporter highly expressed in intestinal epithelial cells, actively effluxes substrate drugs back into the gut lumen, significantly reducing their systemic absorption. This compound acts as a minimally absorbed, selective P-gp inhibitor that blocks this efflux pump, thereby enhancing the oral bioavailability of co-administered chemotherapeutic agents like paclitaxel and docetaxel [1] [2] [3].

Beyond its role as a bioavailability enhancer, emerging research indicates that this compound may directly contribute to reversing multidrug resistance (MDR) in cancer cells. A 2022 mechanistic study demonstrated that this compound not only inhibits P-gp transport activity but also affects critical metabolic pathways in drug-resistant colon cancer cells (SW620/AD300), including the citric acid (TCA) cycle and glutathione metabolism. By reducing cellular energy supply and diminishing antioxidant capacity, enceidar increases intracellular reactive oxygen species (ROS) production and sensitizes resistant cells to chemotherapeutic agents like doxorubicin [4].

Table 1: Key Properties of this compound

Property Specification
Molecular Target P-glycoprotein (P-gp/ABCB1)
Site of Action Intestinal epithelium (gut-specific)
Systemic Absorption Minimal
Primary Function Enhance oral bioavailability of P-gp substrate drugs
Additional Effects Reverse multidrug resistance via metabolic modulation

Clinical Applications and Efficacy Data

Metastatic Breast Cancer

The most advanced clinical application of this compound is in combination with oral paclitaxel (Oraxol) for metastatic breast cancer. A pivotal Phase III trial (KX-ORAX-001) demonstrated superior efficacy of oral paclitaxel+this compound compared to intravenous paclitaxel [5] [2] [6].

Table 2: Efficacy Outcomes from Phase III Metastatic Breast Cancer Trial

Parameter Oral Paclitaxel + this compound IV Paclitaxel P-value
Overall Response Rate (ORR) 36% 24% P = 0.01
Median Progression-Free Survival (PFS) 8.4 months 7.4 months HR 0.739; P = 0.023
Median Overall Survival (OS) 23.3 months 16.3 months HR 0.735; P = 0.026
Response Duration ≥150 days 2.5 times higher Reference -

The safety profile revealed notable differences between the formulations. The oral combination showed significantly lower rates of neuropathy (all grades: 17% vs. 57%; grade 3: 1% vs. 8%), alopecia, arthralgia, and myalgia. However, it was associated with higher incidence of gastrointestinal side effects and grade 4 neutropenia [5] [2] [6].

Radiation-Associated Breast Angiosarcoma

A Phase II study evaluated oral paclitaxel with this compound in patients with unresectable cutaneous angiosarcoma who had previously received radiotherapy for breast cancer. The regimen demonstrated substantial activity with 43% (3/7 patients) achieving complete response and an additional 43% achieving stable disease. The treatment was generally well-tolerated, with no treatment discontinuations due to adverse events, offering a potential outpatient therapeutic option for this challenging malignancy [7].

Expanded Applications with Other Chemotherapeutics

Recent clinical investigations have extended to other taxanes. A 2024 Phase I trial demonstrated that oral docetaxel combined with this compound achieved a mean absolute bioavailability of 16.14% across three dose levels (75-300 mg/m²) in metastatic prostate cancer patients. The highest dose (300 mg/m²) approached exposure levels comparable to IV docetaxel (AUC: 1343.3 vs. 2000 ng·h/mL), with a favorable safety profile and no grade 4 toxicities observed [8].

This compound is also being explored in combination with other anticancer agents, including ramucirumab in gastric cancer and pembrolizumab in advanced solid malignancies, showing encouraging preliminary data [5].

Experimental Protocols

Protocol: Pharmacokinetic Assessment of Oral Docetaxel + this compound

Objective: To determine the bioavailability, safety, and tolerability of single-dose oral docetaxel plus this compound (oDox+E) compared to IV docetaxel [8].

Design: Multicenter, phase I open-label, pharmacokinetic trial.

Patient Population: Metastatic prostate cancer patients (n=11, 9 completed).

Dosing Regimen:

  • This compound: 15 mg administered orally 1 hour before docetaxel
  • Oral docetaxel: Three dose levels (75 mg/m², 150 mg/m², 300 mg/m²)
  • Comparison: Standard of care IV docetaxel (75 mg/m²)

Pharmacokinetic Analysis:

  • Blood sampling at predetermined time points post-dose
  • Measurement of docetaxel plasma concentrations using validated LC-MS/MS
  • Calculation of AUC₀–∞, Cmax, Tmax, and absolute bioavailability

Safety Assessment:

  • Monitoring of adverse events for 30 days post-treatment
  • Assessment of dose-limiting toxicity (DLT)
  • Recording of serious adverse events (SAEs)

Key Findings:

  • Oral docetaxel exposure increased with dose, becoming non-linear at 300 mg/m²
  • Mean absolute bioavailability across all doses: 16.14% (range: 8.19-25.09%)
  • No deaths, DLTs, treatment-related SAEs, or grade 4 toxicities observed
  • Maximal tolerated dose was not reached
Protocol: Phase Ib Dose Escalation of Oraxol in Advanced Malignancies

Objective: To determine the maximum-tolerated dose (MTD) and recommended Phase II dose (RP2D) of Oraxol (oral paclitaxel + this compound) [1].

Design: Phase Ib utilizing a 3 + 3 dose-escalation design.

Patient Population: Patients with advanced solid tumors (n=34).

Dosing Strategy:

  • Fixed doses: Oral paclitaxel 270 mg + this compound 15 mg daily
  • Dose escalation achieved by increasing consecutive dosing days per week (2 to 5 days)
  • Dosing occurred for 3 consecutive weeks per 4-week cycle

Endpoints:

  • Primary: MTD determination based on dose-limiting toxicities
  • Secondary: Safety, tumor response (RECIST criteria), pharmacokinetic profiles

Pharmacokinetic Assessment:

  • Blood sampling for paclitaxel levels pre-dose and at multiple time points post-dose
  • Assessment of Cmax, Tmax, and AUC
  • Comparison of daily exposure across different dosing schedules

Key Findings:

  • MTD/RP2D: 270 mg daily × 5 days per week
  • Most common treatment-related adverse events: fatigue, neutropenia, nausea/vomiting
  • No hypersensitivity-type reactions observed
  • Anti-tumor activity: 2 partial responses (7.1%), 18 stable disease (64.3%) among 28 evaluable patients
  • Pharmacokinetics showed rapid paclitaxel absorption with comparable daily exposure across 2-5 day dose levels

Mechanisms of Action and Signaling Pathways

The efficacy of this compound combination therapies stems from its multifaceted mechanism of action targeting both pharmacokinetic barriers and pharmacodynamic resistance mechanisms.

G cluster_gut Intestinal Lumen and Epithelium cluster_tumor Drug-Resistant Tumor Cell OralDrug Oral Chemotherapy (Paclitaxel/Docetaxel) Pgp1 P-glycoprotein (Efflux Pump) OralDrug->Pgp1 Substrate Bloodstream Systemic Circulation OralDrug->Bloodstream Enhanced Absorption Pgp1->OralDrug Efflux This compound This compound This compound->Pgp1 Inhibits Pgp2 P-glycoprotein This compound->Pgp2 Inhibits TCA Impaired TCA Cycle This compound->TCA Disrupts GSH Reduced Glutathione Metabolism This compound->GSH Impairs Chemo Chemotherapeutic Agent Bloodstream->Chemo Delivery Pgp2->Chemo Efflux Chemo->Pgp2 Substrate Apoptosis Apoptosis Chemo->Apoptosis Induces ROS Increased ROS TCA->ROS Promotes ROS->Apoptosis Potentiates GSH->ROS Enhances

Diagram 1: Dual Mechanism of this compound in Overcoming P-gp Mediated Drug Resistance. This compound acts locally in the gut to inhibit P-gp mediated efflux of orally administered chemotherapy, enhancing systemic absorption. Additionally, it may directly sensitize drug-resistant tumor cells by inhibiting P-gp mediated efflux and disrupting metabolic pathways (TCA cycle and glutathione metabolism), leading to increased ROS and enhanced apoptosis [4] [3].

Addressing Chemoresistance Mechanisms

Recent research has identified additional biomarkers and resistance mechanisms that may inform combination strategies with this compound-based therapies. A 2021 genome-wide shRNA screen identified BCL6 as a transcriptional repressor and biomarker of paclitaxel resistance in breast cancer models. Inhibition of BCL6 enhanced paclitaxel efficacy by inducing sustained G1/S arrest, increasing apoptosis, and upregulating cyclin-dependent kinase inhibitor 1A (CDKN1A) expression. This finding suggests potential for combining BCL6 inhibitors with oral paclitaxel+this compound regimens to overcome inherent resistance [9].

G Paclitaxel Paclitaxel Arrest G1/S Cell Cycle Arrest Paclitaxel->Arrest Enhances Apoptosis Apoptosis Paclitaxel->Apoptosis Induces BCL6 BCL6 (Resistance Biomarker) CDKN1A CDKN1A/p21 BCL6->CDKN1A Represses BCL6i BCL6 Inhibitor BCL6i->BCL6 Inhibits BCL6i->CDKN1A Derepresses CDKN1A->Arrest Induces Arrest->Apoptosis Promotes

Diagram 2: BCL6 Inhibition Overcomes Paclitaxel Resistance. BCL6, identified as a paclitaxel resistance biomarker, transcriptionally represses CDKN1A (p21). BCL6 inhibition derepresses CDKN1A, leading to enhanced G1/S arrest that synergizes with paclitaxel-induced mitotic arrest to promote apoptosis [9].

Future Directions and Combination Strategies

The development of this compound combination therapies represents a paradigm shift in oral chemotherapy, moving beyond bioavailability enhancement to address broader mechanisms of resistance. Future research directions include:

  • Metronomic Dosing and Maintenance Therapy: The prolonged duration of response observed with oral paclitaxel+this compound suggests potential for metronomic dosing schedules that maintain disease control with improved tolerability [2].

  • Novel Combination Partners: Investigations are ongoing combining this compound-based regimens with targeted therapies (ramucirumab) and immuno-oncology agents (pembrolizumab) to leverage potential synergistic effects [5].

  • Expansion to Other Indications: Preliminary activity in angiosarcoma and ongoing studies in gastric cancer support broader application of this compound platforms beyond breast cancer [5] [7].

  • Biomarker-Driven Selection: Integration of resistance biomarkers like BCL6 and P-gp mutations may enable patient stratification for optimized this compound combination therapies [9] [3].

References

Comprehensive Application Notes and Protocols for Encequidar Patient Selection in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Rationale

Oral paclitaxel with encequidar (oPac+E) represents a significant advancement in cancer therapy by enabling oral administration of paclitaxel, a drug previously limited to intravenous delivery due to poor bioavailability caused by P-glycoprotein (P-gp) mediated efflux in the intestines. This compound, a novel P-gp inhibitor with minimal systemic absorption, addresses this limitation by selectively inhibiting intestinal P-gp, allowing paclitaxel to reach therapeutic plasma concentrations when administered orally. The phase III KX-ORAX-001 trial demonstrated that oPac+E achieved a significantly higher confirmed response rate (36% vs. 23%) compared to intravenous paclitaxel (IVpac) in metastatic breast cancer patients, along with reduced neurotoxicity and alopecia [1]. However, the FDA issued a Complete Response Letter in 2021 citing concerns about neutropenic complications and recommended improved risk-mitigation strategies, highlighting the critical importance of appropriate patient selection [2] [3].

Proper patient selection is paramount for optimizing the risk-benefit profile of oPac+E, as certain patient populations are at increased risk for serious adverse events. The unique pharmacokinetic profile of oPac+E, characterized by lower peak concentrations (Cmax) but similar overall exposure (AUC) compared to IV paclitaxel, contributes to its distinct toxicity pattern [4]. These Application Notes provide comprehensive evidence-based protocols for researchers and clinicians to identify appropriate candidates for oPac+E therapy, with the goal of maximizing therapeutic efficacy while minimizing serious adverse events through careful patient selection and monitoring.

Inclusion Criteria for this compound-Based Therapies

Well-defined inclusion criteria ensure that clinical trial populations align with those who have demonstrated favorable responses to oPac+E in prior studies while maintaining patient safety. The criteria presented in Table 1 are derived from the pivotal phase III trial that supported the New Drug Application for oPac+E in metastatic breast cancer [1]. These criteria are designed to select patients most likely to benefit from treatment while enabling accurate assessment of treatment efficacy and safety.

Table 1: Inclusion Criteria for Oral Paclitaxel with this compound Clinical Trials

Category Specific Criterion Rationale/Basis Phase III Evidence
Diagnosis Histologically/cytologically confirmed metastatic breast cancer Ensures accurate diagnosis and appropriate patient selection All 402 patients in KX-ORAX-001 [1]
Disease Status Measurable disease per RECIST 1.1 Enables objective assessment of treatment response Primary endpoint assessed by blinded independent central review [1]
Prior Therapy ≥12 months since last taxane therapy Minimizes risk of cross-resistance; assesses efficacy in relevant population 29%–31% had prior taxane therapy [3]
Demographic Postmenopausal women ≥18 years Homogeneous population with specific therapeutic needs Median age 56–60 years in phase III trial [3]
Performance Status ECOG performance status 0-1 Ensures patients can tolerate and comply with oral regimen 58%–60% had ECOG 0 in phase III [3]
Organ Function Adequate hematologic, hepatic, and renal function Minimizes risk of severe toxicity based on elimination pathways Specific criteria tightened through protocol amendments [1]

The metastatic breast cancer focus reflects the primary indication studied in the pivotal trial, though ongoing investigations are exploring additional cancer types [5]. The requirement for measurable disease enables standardized assessment of treatment response using RECIST 1.1 criteria, which was critical for evaluating the primary efficacy endpoint in the phase III trial [1]. The 12-month interval since prior taxane therapy balances the need for patients with reasonable treatment options while minimizing potential resistance based on the trial design that excluded patients who received prior taxane treatment within 12 months of study entry.

The focus on postmenopausal women in the phase III trial created a more homogeneous study population, though this does not necessarily preclude use in other populations with appropriate supporting data. The ECOG performance status requirement (0-1) ensures patients have sufficient functional capacity to comply with the oral dosing regimen and tolerate potential side effects. Adequate organ function is particularly important for oPac+E due to its unique metabolic pathway and the increased risk of neutropenic complications in patients with hepatic impairment [1].

Exclusion Criteria and Risk Mitigation

Exclusion criteria for oPac+E therapy are designed primarily to identify patients at elevated risk for serious adverse events, particularly those with predisposing factors for neutropenic complications. Based on safety findings from the phase III trial and FDA feedback, careful attention to hepatic function and comorbidity profile is essential for safe administration of oPac+E [2] [1]. The exclusion criteria presented in Table 2 have been developed from analysis of the phase III trial outcomes and FDA recommendations following the Complete Response Letter.

Table 2: Exclusion Criteria for Oral Paclitaxel with this compound Therapy

Category Exclusion Criterion Risk Mitigated Clinical Evidence
CNS Disease Active brain metastases or leptomeningeal disease Potential for inadequate CNS penetration; confounding efficacy assessment Specific exclusion in phase III trial [1]
Hepatic Function Elevated baseline liver enzymes (ALT/AST >3×ULN) Severe neutropenia and neutropenic complications Strong association in phase III safety data [1]
Hepatic Function Elevated total bilirubin (>1.5×ULN) Increased hematologic toxicity Initial criteria tightened during trial [1]
Hepatic Function Elevated GGT (>5×ULN) Severe neutropenic complications Added in protocol amendments [1]
Comorbidities Serious uncontrolled medical conditions Inability to tolerate treatment; confounding safety assessment Standard exclusion for cytotoxic therapies [1]
Prior Treatments Chemotherapy in metastatic setting (>1 regimen) Reduced tolerance due to prior bone marrow exposure 68%–70% no prior metastatic chemotherapy in phase III [3]

The exclusion of active brain metastases ensures accurate assessment of treatment efficacy for systemic disease while avoiding potential confounding from CNS progression. The most critical exclusion criteria relate to hepatic function, as patients with elevated liver enzymes at baseline demonstrated significantly higher rates of severe neutropenia and neutropenic complications in the phase III trial [1]. The FDA specifically highlighted these concerns in their Complete Response Letter, recommending exclusion of patients considered at high risk of toxicities [2].

The phase III trial protocol was successively amended during the study to tighten inclusion criteria around allowable baseline liver enzyme elevations based on emerging safety data [1]. The final eligibility requirements specified total bilirubin within normal limits, ALT/AST <3 times ULN, and GGT <5 times ULN. These refinements were implemented to reduce the risk of severe neutropenic events, which occurred more frequently in the oPac+E arm compared to IV paclitaxel (38.3% vs. 33.3% for all-grade neutropenia) [3].

Additional considerations not explicitly listed in trial protocols but important for clinical decision-making include:

  • Gastrointestinal comorbidities: May exacerbate drug-related GI toxicities (diarrhea 24.2% vs. 8.1% compared to IVpac)
  • Ability to maintain oral intake: Crucial for consistent drug absorption and efficacy
  • Cognitive impairment or psychosocial factors: May compromise adherence to complex dosing regimens

Safety Management and Monitoring Protocols

Neutropenia Risk Management

Neutropenia and its complications represent the most significant safety concern with oPac+E based on phase III data and FDA feedback [2] [1]. The incidence of grade 4 neutropenia was higher in the oPac+E arm compared to IV paclitaxel, with corresponding increases in neutropenic infections. The following monitoring and management protocol is recommended:

  • Baseline assessment: Complete blood count (CBC) with differential, comprehensive metabolic panel including liver enzymes (ALT, AST, GGT, total bilirubin)
  • Weekly monitoring: CBC during at least the first two treatment cycles, then prior to each treatment week
  • Dose modification criteria:
    • First dose reduction: 165 mg/m² for ANC <500/μL or febrile neutropenia
    • Second dose reduction: 130 mg/m² for recurrent events after first reduction
    • Discontinuation: If toxicity persists after two dose reductions
  • Growth factor support: Prophylactic G-CSF for patients with prior neutropenic events or high-risk features

The phase III trial allowed for two dose reductions to manage hematologic toxicity [1]. Patients with elevated baseline liver enzymes are at particularly high risk for severe neutropenia and should be monitored with extra vigilance [1].

Gastrointestinal Toxicity Management

Gastrointestinal adverse events occur more frequently with oPac+E compared to IV paclitaxel, including diarrhea (24.2% vs. 8.1%), nausea (23.1% vs. 5.2%), and vomiting (17.0% vs. 4.4%) [3]. Management strategies include:

  • Prophylactic antiemetics: Originally not permitted in the phase III trial, but protocol was amended to allow them after approximately half of patients were enrolled [1]
  • Antidiarrheal agents: Prompt initiation at first signs of diarrhea
  • Hydration support: For moderate to severe diarrhea to prevent dehydration
  • Dose modifications: For severe or persistent GI toxicity despite supportive care
Hepatic Impairment Considerations

Population pharmacokinetic analyses indicate that mild hepatic impairment does not have clinically meaningful effects on systemic exposure of oral paclitaxel [4]. However, the phase III safety data demonstrated that patients with elevated baseline liver enzymes had significantly higher rates of neutropenic complications [1]. Therefore:

  • Mild hepatic impairment (Child-Pugh A): No initial dose adjustment required, but enhanced safety monitoring
  • Moderate to severe hepatic impairment (Child-Pugh B or C): Avoid use due to insufficient safety data and increased risk of neutropenic complications

Table 3: Safety Monitoring Schedule for Oral Paclitaxel with this compound

Monitoring Parameter Baseline Cycle 1 Cycle 2 Subsequent Cycles Action Threshold
CBC with Differential Required Weekly Weekly Prior to each dose ANC <1000/μL
Liver Function Tests Required Week 1 Week 4 Every 4 weeks ALT/AST >3×ULN
Renal Function Required Week 1 Week 4 Every 4 weeks CrCl <30 mL/min
Physical Exam Required Each visit Each visit Each visit New neuropathy ≥Grade 2

Implementation and Operational Considerations

Patient Selection Workflow

The following diagram illustrates the evidence-based patient selection workflow for oPac+E therapy:

workflow Start Patient with Metastatic Breast Cancer Step1 Confirm Diagnosis and Indications Start->Step1 Step2 Assess Hepatic Function Step1->Step2 Yes Exclude1 EXCLUDE: Unconfirmed diagnosis or non-indicated cancer Step1->Exclude1 No Step3 Evaluate Exclusion Criteria Step2->Step3 Normal Exclude2 EXCLUDE: Elevated LFTs (ALT/AST >3×ULN, GGT >5×ULN) Step2->Exclude2 Elevated Step4 Verify Adherence Capability Step3->Step4 No Exclude3 EXCLUDE: Meets any Exclusion Criteria Step3->Exclude3 Yes Step5 Initiate Therapy with Risk Mitigation Step4->Step5 Yes Exclude4 EXCLUDE: Unable to comply with dosing requirements Step4->Exclude4 No

Dosing and Administration Protocol

The recommended dosing regimen for oPac+E in metastatic breast cancer is:

  • Oral paclitaxel: 205 mg/m² once daily for 3 consecutive days per week (typically Monday-Wednesday-Thursday or Tuesday-Wednesday-Thursday)
  • This compound: 15 mg (as methanesulfonate monohydrate) administered 1 hour before oral paclitaxel
  • Cycle duration: 3 weeks (continuing until disease progression or unacceptable toxicity)
  • Administration conditions: Fasting state (1 hour before until 4 hours after dosing) to optimize absorption

Dose modification schemes should be implemented for management of toxicities:

  • First dose reduction: Oral paclitaxel 165 mg/m² (this compound remains 15 mg)
  • Second dose reduction: Oral paclitaxel 130 mg/m² (this compound remains 15 mg)
  • Further toxicity: Discontinue treatment if toxicity persists after two dose reductions
Adherence Support Strategies

Adherence to the complex dosing regimen is critical for oPac+E efficacy. Support strategies include:

  • Medication education: Comprehensive instruction on fasting requirements, dosing sequence, and management of common side effects
  • Dosing calendars: Visual aids to clarify the three-times-weekly schedule
  • Pill organizers: Systems that separate this compound from paclitaxel with clear timing indicators
  • Regular assessment: Pill counts or electronic monitoring to verify adherence

Conclusion

Patient selection criteria for this compound-based therapies represent a critical determinant of both efficacy and safety outcomes. The distinct toxicity profile of oPac+E, characterized by reduced neurotoxicity but increased hematologic and gastrointestinal effects, necessitates careful attention to hepatic function, comorbidity profile, and adherence capability when selecting patients. Implementation of the evidence-based protocols outlined in these Application Notes will enable researchers and clinicians to optimize the risk-benefit profile of this innovative oral taxane regimen.

The ongoing clinical development of this compound combinations, including investigations with immuno-oncology agents and other targeted therapies [5], will likely expand the therapeutic applications of this platform technology. As additional data emerge, further refinement of patient selection criteria will be essential to maximize the potential of oral chemotherapy to improve patient convenience and quality of life while maintaining therapeutic efficacy.

References

Comprehensive Application Notes and Protocols for Encequidar Dose Optimization in Oral Taxane Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Encequidar and Rationale for Dose Optimization

This compound (formerly known as HM30181A) is a novel, highly selective P-glycoprotein (P-gp) inhibitor with a unique gut-restricted mechanism of action that enables the oral administration of taxane chemotherapy agents like paclitaxel and docetaxel. As a intestine-specific efflux transporter inhibitor, this compound blocks the P-gp pump in the intestinal epithelium without significant systemic exposure, thereby enhancing the oral bioavailability of substrate drugs while minimizing systemic drug-drug interactions. The clinical development of this compound represents a significant advancement in oncology therapeutics by potentially transforming intravenous chemotherapies into oral formulations, thus improving patient convenience, reducing healthcare resource utilization, and potentially altering toxicity profiles.

The critical need for dose optimization of this compound-based regimens was highlighted when the FDA issued a Complete Response Letter (CRL) in March 2021 for oral paclitaxel plus this compound in metastatic breast cancer, citing concerns about increased neutropenia-related sequelae compared to IV paclitaxel and methodological issues with the primary efficacy endpoint assessment [1] [2] [3]. The FDA specifically recommended that the sponsor conduct additional studies with risk-mitigation strategies, including dose optimization and/or exclusion of patients at high risk of toxicities [1]. This regulatory feedback underscores the importance of systematic dose optimization strategies in the development of this compound-based therapies, aligning with the FDA's Project Optimus initiative that emphasizes improved dose-finding approaches in oncology drug development [4] [5].

This compound Dose Optimization Strategies and Clinical Data

Clinical Efficacy and Safety Findings

Table 1: Clinical Efficacy Outcomes of Oral Paclitaxel + this compound vs IV Paclitaxel in Metastatic Breast Cancer

Parameter Oral Paclitaxel + this compound IV Paclitaxel P-value
Overall Response Rate (mITT) 40.4% 25.6% 0.005
Overall Response Rate (ITT) 36% 24% 0.01
Median PFS (months) 8.4 7.4 0.046
Median OS (months) 22.7 16.5 0.082
DOR ≥150 days 2.5 times higher Reference -

The phase III KX-ORAX-001 trial demonstrated that oral paclitaxel (205 mg/m²) combined with this compound (15 mg) administered for 3 consecutive days per week significantly improved radiologic response rates compared to conventional IV paclitaxel (175 mg/m² every 3 weeks) in patients with metastatic breast cancer [1] [3]. The centrally confirmed overall response rate increased from 25.6% with IV paclitaxel to 40.4% with the oral combination regimen in the modified intent-to-treat population [1]. Notably, the response was more durable with the oral formulation, with the proportion of patients maintaining response for ≥150 days being 2.5 times higher in the oral paclitaxel plus this compound arm [3].

Table 2: Safety Profile Comparison of Oral Taxane/Encequidar vs IV Formulations

Adverse Event Oral Paclitaxel + this compound IV Paclitaxel Oral Docetaxel + this compound IV Docetaxel
Neuropathy (all grades) 17% 57% Data pending Data pending
Grade 3 Neuropathy 1% 8% Data pending Data pending
Alopecia Lower incidence Higher incidence Data pending Data pending
GI Toxicities Higher incidence Lower incidence Expected higher Expected lower
Neutropenia-related sequelae Increased Lower Similar concerns Reference
Grade 4 Neutropenia Increased Lower Data pending Data pending
Hypersensitivity reactions Reduced (no Cremophor) Higher risk Reduced (no polysorbate 80) Higher risk

The safety profile of this compound-based oral taxanes demonstrates a distinct toxicity profile compared to their IV counterparts. While the oral formulations show significantly reduced neurotoxicity and alopecia, they are associated with increased gastrointestinal adverse events and neutropenia-related complications [1] [3]. This shift in toxicity profile underscores the importance of dose optimization to maximize the therapeutic index. The reduced neuropathy with oral paclitaxel/encequidar is particularly noteworthy, as peripheral neuropathy is often a dose-limiting toxicity for IV paclitaxel that can significantly impact quality of life and treatment continuity [3].

Pharmacokinetic Optimization Data

Table 3: Pharmacokinetic Optimization Strategies for this compound-Based Regimens

Parameter Oral Paclitaxel + this compound Oral Docetaxel + this compound IV Taxanes
Recommended this compound Dose 15 mg daily with paclitaxel 15 mg daily with docetaxel N/A
Optimal Taxane Dosing 205 mg/m² ×3 consecutive days/week 600 mg as 2-3 divided doses (e.g., 300 mg BID or 200 mg TID) Variable
Dosing Schedule 3 consecutive days per week Divided over 2-3 days every 3 weeks Every 3 weeks or weekly
Absolute Bioavailability Significantly enhanced (exact % not specified) Significantly enhanced (exact % not specified) Reference 100%
Key PK Advantage Lower Cmax, comparable AUC to IV 80 mg/m² Non-inferior PK exposure to IV docetaxel with multi-dose N/A
Food Effect Requires strict fasting administration Requires strict fasting administration No impact

Population pharmacokinetic modeling for oral paclitaxel with this compound revealed that a linear two-compartment structural model with first-order absorption and elimination best described the pharmacokinetic profile [6]. The analyses demonstrated that age, sex, body weight, body surface area, mild hepatic impairment, and mild to moderate renal impairment had no clinically meaningful effects on systemic exposure of oral paclitaxel, supporting a fixed dosing strategy without need for complex adjustments based on these patient characteristics [6]. Simulations confirmed that the clinical therapeutic dose (oral paclitaxel 205 mg/m² once daily for 3 consecutive days per week) achieved paclitaxel exposure comparable to IV paclitaxel 175 mg/m² every 3 weeks, supporting the efficacy observed in the phase III trial [6].

For oral docetaxel with this compound, pharmacokinetic modeling and simulation revealed that single-dose regimens did not achieve probability of target attainment (PTA) greater than 80%, but two- and three-dose regimens at 600 mg total dose achieved PTA exceeding 80% for certain effective concentration levels [4] [7]. This finding highlights the importance of multi-dose regimens for oral docetaxel with this compound to achieve non-inferior pharmacokinetic exposure compared to standard IV docetaxel, representing a critical dose optimization insight for future clinical development.

Experimental Protocols for this compound Dose Optimization

Pharmacokinetic Study Protocol

Objective: To characterize the population pharmacokinetics of oral taxanes co-administered with this compound and identify significant covariates that contribute between-subject variability.

Methodology:

  • Study Design: Phase I, open-label, two-period, two-treatment crossover trial in cancer patients requiring taxane therapy [4] [6]
  • Participants: 9-15 patients with metastatic solid tumors (e.g., prostate cancer, breast cancer)
  • Intervention Period 1: Standard IV taxane (paclitaxel 175 mg/m² over 3 hours or docetaxel 75 mg/m² over 1 hour)
  • Intervention Period 2: Oral taxane (dose-optimized) with this compound 15 mg after ≥3-week washout
  • PK Sampling for IV taxane: 24 blood samples at 0, 2, 5, 8, 12, 20, 40, 60 min, 1.25, 1.5, 1.75, 2, 3, 4, 5, 7, 9, 13, 19, 25, 33, 49, 57, 73 hours post-dose [4]
  • PK Sampling for Oral taxane + this compound: 23 blood samples at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 18, 24, 32, 48, 56, 72, 96 hours post-dose [4]
  • Bioanalytical Methods: Validated HPLC-MS/MS assays for total and unbound taxane concentrations in plasma [4] [6]

Analysis Plan:

  • Nonlinear Mixed-Effect Modeling: Using NONMEM (Version 7.3 or higher) [6]
  • Model Evaluation: Goodness-of-fit plots, visual predictive checks, bootstrap analysis
  • Covariate Analysis: Stepwise forward inclusion (p<0.05) and backward elimination (p<0.01) of demographic and clinical factors
  • Simulations: Probability of target attainment (PTA) analysis for various dose regimens compared to IV taxane exposure using AUC over effective concentration (AUC/OEC) metric [4]

G A Study Population Cancer patients requiring taxane therapy B Treatment Period 1 IV Taxane A->B C Washout Period ≥3 weeks B->C E PK Sampling 24 time points over 73 hours B->E D Treatment Period 2 Oral Taxane + this compound 15mg C->D F PK Sampling 23 time points over 96 hours D->F G Bioanalytical Analysis HPLC-MS/MS for total/unbound concentrations E->G F->G H Population PK Modeling NONMEM with covariate analysis G->H I Simulations & PTA Analysis Dose regimen optimization H->I

Figure 1: Pharmacokinetic Study Workflow for this compound Dose Optimization

Safety and Efficacy Profiling Protocol

Objective: To evaluate the safety and efficacy of optimized this compound-based oral taxane regimens and compare them to standard IV taxane therapy.

Methodology:

  • Study Design: Randomized, active-controlled, multinational phase III trial [1] [3]
  • Participants: 402 patients with metastatic breast cancer (or other appropriate indications)
  • Intervention Arm: Optimized oral taxane + this compound regimen (e.g., oral paclitaxel 205 mg/m² + this compound 15 mg for 3 consecutive days per week, or oral docetaxel 300 mg BID × 2 days + this compound 15 mg)
  • Control Arm: Standard IV taxane regimen (paclitaxel 175 mg/m² every 3 weeks or docetaxel 75 mg/m² every 3 weeks)
  • Stratification Factors: Prior taxane therapy, hormone receptor status, geographic region
  • Primary Endpoint: Objective response rate (ORR) at 19 weeks by blinded independent central review (BICR) using RECIST v1.1 criteria [1] [3]
  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, patient-reported outcomes, safety profile
  • Safety Assessments: Monitoring for neutropenia-related sequelae, gastrointestinal toxicities, neuropathy, alopecia, and other adverse events graded by CTCAE criteria [1] [2]

Statistical Considerations:

  • Sample Size Calculation: Based on superiority assumption for ORR with 90% power and 5% alpha
  • Interim Analysis: Planned after 50% of PFS events observed
  • Final Analysis: Intent-to-treat principle with sensitivity analyses in per-protocol population

Regulatory Considerations and Risk Mitigation Strategies

The FDA's Project Optimus initiative has fundamentally reshaped the landscape for oncology dose optimization, emphasizing the need for thorough dose-finding and dose optimization strategies beyond the traditional maximum tolerated dose (MTD) approach [4] [5]. For this compound-based oral taxane formulations, regulatory considerations must address both the unique safety profile (particularly the increased neutropenia-related sequelae observed with oral paclitaxel/encequidar) and the methodological concerns raised in previous regulatory reviews.

Risk Mitigation Strategies
  • Dose Optimization for Safety: Implement dose reduction protocols for patients experiencing neutropenia or gastrointestinal toxicities. Based on pharmacokinetic simulations, consider lower initial doses with potential for escalation in vulnerable populations [1] [4]

  • Patient Selection Criteria: Exclude patients with pre-existing neutropenia risk factors or severe gastrointestinal comorbidities that might increase vulnerability to this compound-associated toxicities [1] [2]

  • Proactive Monitoring: Implement enhanced monitoring for neutropenia-related complications during the first treatment cycles, with complete blood counts assessed prior to each treatment cycle and as clinically indicated [1] [3]

  • Dosing Schedule Refinements: Explore alternative dosing schedules such as divided-dose regimens (e.g., twice-daily or three-times-daily dosing for oral docetaxel) to improve the therapeutic index and reduce peak-related toxicities [4] [7]

G A Identify Safety Concerns Neutropenia, GI toxicities B Develop Risk Mitigation Strategies Dose optimization, patient selection A->B C Implement Proactive Monitoring CBC, symptom assessment B->C D Establish Dose Modification Rules For hematologic & GI toxicities C->D C->D If toxicity detected E Document Risk-Benefit Profile Efficacy vs. safety trade-offs D->E F Submit Comprehensive Package To regulatory authorities E->F

Figure 2: Risk Mitigation Strategy Development for this compound-based Therapies

Clinical Trial Design Recommendations

Aligning with FDA's Project Optimus, the design of clinical trials for this compound-based therapies should incorporate:

  • Model-Informed Drug Development (MIDD): Utilize population pharmacokinetic modeling and exposure-response analyses to identify the optimal dose that balances efficacy and safety [4] [6]

  • Dose-Response Characterization: Include multiple dose levels in early-phase trials to adequately characterize the exposure-response relationship for both efficacy and safety endpoints [4] [5]

  • Randomized Dose Optimization: Implement randomized comparison of multiple dose levels in late-stage development to confirm the optimal dose, rather than relying solely on historical controls [5]

  • Patient-Centric Endpoints: Incorporate patient-reported outcomes and quality of life measures that capture the potential benefits of oral administration, such as reduced infusion-related reactions and convenience [3]

Conclusion and Future Directions

The dose optimization of this compound-based oral taxane formulations represents a critical advancement in oncology therapeutics, potentially transforming the administration of well-established chemotherapy agents from intravenous to oral formulations. The strategic approach to this compound dosing must balance the enhanced bioavailability provided by this novel P-gp inhibitor with the distinct safety profile observed in clinical trials, particularly the increased neutropenia-related sequelae that prompted regulatory concerns.

Future development should focus on refined dosing strategies that incorporate pharmacometric modeling and simulation, with particular attention to multi-dose regimens that may improve the therapeutic index. Additionally, patient selection criteria and risk mitigation strategies must be optimized to maximize the benefit-risk profile of these innovative oral formulations. As the field progresses toward personalized medicine approaches, further research should explore biomarkers predictive of response or toxicity to this compound-based therapies, potentially including pharmacogenetic factors influencing P-gp function or drug metabolism.

The integration of this compound-based oral taxanes into clinical practice will ultimately depend on successfully addressing the dose optimization challenges highlighted in previous clinical trials while preserving the compelling efficacy signals and patient convenience advantages demonstrated in the metastatic breast cancer program. With strategic dose optimization aligned with regulatory guidance, this compound has the potential to significantly impact cancer care by transforming treatment paradigms across multiple taxane-sensitive malignancies.

References

Mechanism of Action and Drug Properties

Author: Smolecule Technical Support Team. Date: February 2026

Encequidar is a potent and selective inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp) [1] [2] [3]. Its primary mechanism and key characteristic is its gut-specific action.

  • Role of P-gp: P-gp is an efflux pump highly expressed in the intestinal epithelium. It actively transports various substrates, including many chemotherapeutic agents like paclitaxel, back into the gastrointestinal lumen, preventing their absorption into the bloodstream [4] [5].
  • This compound's Action: By selectively inhibiting intestinal P-gp, this compound blocks this efflux mechanism, allowing paclitaxel to be absorbed after oral ingestion [4] [5].
  • Minimal Systemic Absorption: A critical feature of this compound is that it is minimally absorbed itself [5] [2]. This local action in the gut avoids the systemic inhibition of P-gp, which could otherwise lead to increased toxicity in tissues like bone marrow [5].

The diagram below illustrates this targeted mechanism.

Clinical Administration Protocol and Pharmacokinetics

The most advanced clinical application of this compound is in combination with oral paclitaxel for metastatic breast cancer.

Dosing and Schedule

The established regimen from phase III studies is as follows [6]:

  • This compound: 15 mg this compound methanesulfonate monohydrate (equivalent to 12.9 mg free base) [4].
  • Paclitaxel: 205 mg/m².
  • Schedule: Administered for three consecutive days per week, repeated weekly. Each cycle is typically 28 days (4 weeks) with imaging assessments every 8 weeks [4] [6].
Critical Administration Guidelines

A strict administration protocol is required to ensure optimal absorption and efficacy [6]:

  • Fasting: Patients must fast for four hours before taking this compound.
  • Dosing Interval: Wait one hour after this compound intake before taking oral paclitaxel.
  • Post-Dose Fasting: Fast for four hours after taking oral paclitaxel.
  • This results in a total fasting period of nine hours on each of the three treatment days.
Supportive Medication

Proactive management of gastrointestinal adverse events is essential.

  • Antiemetics: Prophylactic use of 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) is recommended to prevent nausea and vomiting [7].
  • Antidiarrheals: Early intervention with loperamide at the onset of diarrhea is effective for management [7]. This proactive approach has been shown to markedly reduce the incidence of grade 2 or higher vomiting and diarrhea [7].
Pharmacokinetic Profile

Clinical studies demonstrate that this regimen produces consistent and therapeutic plasma exposure of paclitaxel. The table below summarizes key pharmacokinetic parameters from a phase Ib study [4].

Pharmacokinetic Parameter Week 1 (Mean ± SD) Week 4 (Mean ± SD) Geometric Mean Ratio (Week 4/Week 1)
AUC(0–52 h) (ng·h/mL) 3419 ± 1475 3224 ± 1150 94.5% (90% CI: 84.4–105.8%)
C~max~(0–24 h) (ng/mL) 577 ± 356 454 ± 190 Data not fully specified
C~max~(24–48 h) (ng/mL) 416 ± 227 386 ± 162 Data not fully specified
C~max~(48–52 h) (ng/mL) 243 ± 149 228 ± 99 Data not fully specified

The equivalence of AUC between weeks 1 and 4 (90% CI within 80-125%) indicates no significant drug accumulation and stable exposure over time [4].

Efficacy and Safety Profile

Efficacy Outcomes

In a pivotal phase III study involving 402 women with metastatic breast cancer, the oPAC+E combination demonstrated superior efficacy compared to intravenous (IV) paclitaxel (175 mg/m² every three weeks) [6].

  • Overall Response Rate (ORR): The confirmed tumor response was 36% in the oPAC+E group versus 23% in the IV paclitaxel group [6].
  • Survival Trends: The study also reported trends favoring oPAC+E for both progression-free survival (8.4 vs. 7.4 months) and overall survival (22.7 vs. 16.5 months) [6].
  • Clinical Benefit: A separate phase Ib study reported a high clinical benefit rate (CR+PR+SD) of 85.7% [4].
Safety and Tolerability

The safety profile of oPAC+E differs notably from IV paclitaxel.

  • Neuropathy: A significant advantage is the substantially lower rate of neuropathy. Grade 2/3 neuropathy occurred in only 8% of patients receiving oPAC+E, compared to 31% with IV paclitaxel [6]. Severe (grade 3) neuropathy was reported in only 4% of patients in another study [4].
  • Hematologic Toxicity: The oPAC+E regimen is associated with a higher rate of neutropenia. Grade 3 neutropenia occurred in 25% of patients and grade 4 in 18%, with a 4% rate of febrile neutropenia [4]. Serious neutropenic infections were also increased, particularly in patients with elevated liver enzymes at baseline [6].
  • Gastrointestinal Toxicity: GI events like nausea, vomiting, and diarrhea are more common with oPAC+E but are manageable with the supportive medications outlined above [6] [7].

The following workflow summarizes the key steps for clinical administration and management.

G Step1 Day 1-3: Pre-Dose Fast (4 hours) Step2 Administer this compound (15 mg) Step1->Step2 Step3 Wait 1 Hour Step2->Step3 Step4 Administer Oral Paclitaxel (205 mg/m²) Step3->Step4 Step5 Post-Dose Fast (4 hours) Step4->Step5 Step6 Proactive Supportive Care Step5->Step6 Support1 • Prophylactic 5-HT3 Antagonists • Early Loperamide for Diarrhea Step6->Support1

Research and Development Context

  • Ongoing Trials: As of late 2025, Health Hope Pharma (HHP) is preparing to commence a global Phase III clinical trial for oPAC+E in the U.S., Hong Kong, and New Zealand, with plans to launch the product in Europe, Asia, and the U.S. [8]. The drug combination has not yet received U.S. FDA approval [6].
  • Mechanistic Research: Beyond paclitaxel, preclinical studies indicate that this compound can reverse multidrug resistance in colon cancer cells to doxorubicin. The mechanism involves affecting the citric acid cycle (reducing energy for P-gp) and glutathione metabolism (increasing oxidative stress to restore chemosensitivity) [1].
  • Licensing Agreement: Recently, HHP and Hanmi Pharm entered into an exclusive licensing agreement with Gilead Sciences for the development of this compound in the field of virology, indicating its potential for enabling oral delivery of other drugs [8].

Conclusion and Key Differentiators

Oral paclitaxel in combination with this compound represents a significant innovation in oncology therapeutics, shifting a cornerstone chemotherapy from the clinic to the home. Its key differentiators are:

  • Efficacy: Demonstrated higher response rates compared to a standard IV paclitaxel regimen [6].
  • Safety: A markedly improved neurotoxicity profile, though with a need for vigilant management of neutropenia and GI events [4] [6] [7].
  • Mechanism: Relies on the first-in-class, gut-specific action of this compound to overcome the primary barrier to paclitaxel's oral bioavailability [5].

For researchers and clinicians, understanding the strict administration protocol and proactive supportive care measures is essential for the successful clinical application of this novel combination.


References

managing encequidar gastrointestinal adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

The following Q&A is structured around common challenges, using GLP-1 RAs as a model for how such a guide can be organized [1] [2].

  • Q1: What are the most common gastrointestinal adverse events (GI AEs) I should anticipate? The most frequently reported GI AEs are nausea, vomiting, diarrhea, and constipation. In clinical trials for GLP-1 RAs, nausea is systematically the most common event [1]. The table below summarizes their incidence ranges from various clinical trial programs.

  • Q2: When do these adverse events typically occur, and how long do they last? These AEs are often dose-dependent and usually transient. They most commonly arise during the dose-escalation period and typically resolve shortly after the maintenance dose is reached. In most cases, they are mild to moderate in severity [1].

  • Q3: What are the primary risk factors for developing more significant GI AEs? Key risk factors include rapid dose escalation and higher maintenance doses. Evidence suggests that the incidence of GI AEs can be higher in clinical trials for obesity, where the doses used are often higher than those for type 2 diabetes [1] [3] [4].

  • Q4: What proactive measures can be taken to minimize GI AEs? Expert consensus recommends following a gradual dose-escalation schedule as per protocol. Educating patients to eat smaller, more frequent meals and to avoid high-fat foods can help manage nausea. Ensuring adequate hydration and fiber intake is crucial for preventing constipation [1] [2].

  • Q5: What should I do if a subject develops GI AEs during a dose escalation? If GI AEs develop, one recommended strategy is to delay the next dose escalation until the symptoms subside. In some cases, it may be necessary to temporarily reduce the dose before attempting to re-escalate. Permanent discontinuation due to these AEs is relatively uncommon [1].

Incidence of Gastrointestinal Adverse Events

The table below quantifies the frequency of common GI AEs from GLP-1 RA clinical trials, providing a benchmark for what researchers might observe [1].

GLP-1 RA Program Patient Profile Nausea (%) Vomiting (%) Diarrhea (%) Constipation (%)
Semaglutide STEP Obesity 14–58 22–27 10–36 12–37
Liraglutide SCALE Obesity 27–48 7–23 16–26 12–30
Semaglutide SUSTAIN T2D 15–24 7–15 7–19 4–7
Liraglutide LEAD T2D 10–40 4–17 8–19 ~11
Dulaglutide AWARD T2D 15–29 7–17 11–17 n.r.
Exenatide DURATION T2D 5–14 <1–6 5–11 1–8

Note: Values represent the range of percentages reported across studies within each clinical program. n.r. = not reported.

Experimental Protocols for Monitoring and Data Collection

The following methodology is adapted from recent systematic reviews and meta-analyses on GI AEs, which can serve as a template for your own study designs [3] [4] [5].

  • Study Design and Registration: Implement a randomized, controlled trial (RCT) design. The study protocol should be registered in a public trials registry before initiation.
  • Participant Selection:
    • Inclusion Criteria: Define the patient population (e.g., adults with a specific condition, BMI range).
    • Exclusion Criteria: Typically includes a history of severe gastrointestinal diseases, pancreatitis, or other conditions that could confound AE assessment.
  • Intervention and Dosing:
    • Experimental Group: Administer the study drug (e.g., encequidar) according to a predefined dose-escalation schedule until the target maintenance dose is reached.
    • Control Group: Administer a matching placebo or an active comparator.
  • Outcome Measurement - GI AEs:
    • Primary Outcomes: Systematically collect the incidence of nausea, vomiting, diarrhea, and constipation.
    • Secondary Outcomes: Include other GI symptoms such as abdominal distension, pain, discomfort, and gastroesophageal reflux disease (GERD).
    • Assessment Schedule: Use standardized questionnaires or patient diaries at regular intervals throughout the study, with particular attention during dose escalation.
    • Severity Grading: Grade the severity of AEs using a standardized scale (e.g., mild, moderate, severe).
    • Reporting: Document the number of AEs leading to study discontinuation and any serious adverse events (SAEs).
  • Statistical Analysis:
    • Calculate the relative risk (RR) or odds ratio (OR) with a 95% confidence interval (CI) for each GI AE, comparing the treatment group to the control group.
    • Assess between-study heterogeneity using the I² statistic.
    • Use software such as R with packages like netmeta for network meta-analyses or Review Manager for standard meta-analyses [4] [5].

Adverse Event Management Workflow

The diagram below outlines a logical workflow for clinical decision-making when a subject experiences a GI adverse event. You can adapt this high-level process for this compound-specific protocols.

GI AE Management Workflow Start Subject Reports GI Adverse Event Assess Assess Severity & Impact on Daily Life Start->Assess Mild Mild Symptoms Assess->Mild Moderate Moderate Symptoms Assess->Moderate Severe Severe or Worsening Symptoms Assess->Severe MildAction Continue current dose. Provide supportive care (e.g., dietary advice). Monitor closely. Mild->MildAction ModerateAction Consider delaying dose escalation. Temporarily reduce dose if needed. Moderate->ModerateAction SevereAction Withhold investigational product. Evaluate for other causes. Consider permanent discontinuation. Severe->SevereAction Monitor Continue Monitoring Until Resolution MildAction->Monitor ModerateAction->Monitor SevereAction->Monitor

References

Understanding Neutropenia and Encequidar's Role

Author: Smolecule Technical Support Team. Date: February 2026

The table below defines neutropenia and its relevance to research involving encequidar.

Aspect Description & Relevance to Research
Definition Reduction in Absolute Neutrophil Count (ANC). Mild: 1000-1500/mcL; Moderate: 500-1000/mcL; Severe: <500/mcL [1] [2].
Risk in Therapy Severe neutropenia (ANC <500/mcL) significantly increases risk of life-threatening bacterial/fungal infections [1] [2].
Link to this compound This compound is a gut-specific P-glycoprotein (P-gp) inhibitor that enables oral absorption of paclitaxel [3] [4] [5]. The combination (Oraxol) causes hematological toxicity, with decreased neutrophil count being a common adverse event [5].

FAQs & Troubleshooting for Preclinical and Clinical Research

Here are answers to common questions researchers might encounter.

  • Q1: What is the clinical incidence and severity of neutropenia with Oraxol? In a phase I trial of Oraxol for metastatic breast cancer, 63% of patients experienced Grade ≥3 (severe) treatment-related adverse events, with decreased neutrophil count being one of the most common [5]. This provides a benchmark for the expected toxicity profile in clinical settings.

  • Q2: What are the established protocols for managing neutropenia in clinical trials? While no this compound-specific guidelines exist, general principles for drug-induced neutropenia apply. The standard of care involves proactive risk stratification and the use of Granulocyte Colony-Stimulating Factor (G-CSF) [1] [6]. G-CSF stimulates the bone marrow to produce more neutrophils. For high-risk regimens, primary prophylaxis with long-acting G-CSF is recommended [6].

  • Q3: How should neutrophil levels be monitored during studies? A stepwise diagnostic approach is essential [1]. In clinical trial protocols for Oraxol, dynamic monitoring of Absolute Neutrophil Count (ANC) around days 5-7 post-infusion is performed, as this aligns with the typical nadir for chemotherapy-induced neutropenia [6] [5]. Regular CBC with differential is required throughout the treatment cycle.

  • Q4: Are there specific patient risk factors to consider in study design? Yes. When assessing neutropenia risk, factors beyond the drug itself must be considered. The table below lists key patient-related risk factors that can elevate the risk of febrile neutropenia [7].

Risk Factor Category Specific Criteria
Age > 65 years [7]
Overall Health Status Poor performance status (e.g., ECOG 3 or 4); Poor nutritional status (e.g., serum albumin ≤ 3.5 g/dL or BMI < 20); Chronic open skin wounds [7]
Organ Function Renal dysfunction (creatinine clearance < 50 ml/min); Liver dysfunction (total bilirubin > 2.0) [7]
Baseline Blood Counts Preexisting neutropenia (ANC < 1500 mm³) [7]
Comorbidities Untreated or treatment-resistant HIV infection with low CD4 counts [7]

Experimental Protocols for Risk Mitigation

For researchers designing studies, here are key methodological considerations.

1. Protocol for Risk-Stratified G-CSF Administration This strategy shifts management from reactive to proactive [6].

  • High-Risk Cohort: Participants with a predicted ≥20% risk of febrile neutropenia should receive primary prophylaxis with long-acting G-CSF starting in the first cycle.
  • Intermediate-Risk Cohort: For those with a 10-20% risk, evaluate patient-specific factors from the table above. If one or more factors are present, primary G-CSF prophylaxis is indicated [7].
  • Secondary Prevention: For any participant who experiences an episode of severe neutropenia, G-CSF support should be incorporated into all subsequent treatment cycles [6].

2. Protocol for Diagnostic Evaluation of Neutropenia A systematic diagnostic workup is crucial for identifying the mechanism, especially when neutropenia is unexpected or severe [1] [8].

  • Step 1: Clinical History & Medication Review. Conduct a thorough review to rule out concurrent medications known to cause neutropenia (e.g., other cytotoxic drugs, clozapine, antithyroid drugs) [1] [2].
  • Step 2: Laboratory Analysis. Perform a complete blood count (CBC) with differential, peripheral blood smear, and assessment of nutritional markers (Vitamin B12, folate) to exclude other causes [1] [8].
  • Step 3: Advanced Testing (if warranted). If the cause remains unclear, consider a bone marrow biopsy to assess cellularity and maturation. Genetic testing may be explored to rule out congenital syndromes [1].

Mechanistic Insights and Signaling Pathways

Understanding the biological context of this compound and neutropenia can guide mechanistic studies. The following diagram illustrates the proposed mechanism of Oraxol and a general overview of neutropenia pathophysiology.

G cluster_oraxol Oraxol Mechanism (Gut Lumen & Enterocyte) cluster_neutropenia Neutropenia Pathophysiology OralPaclitaxel Oral Paclitaxel Enterocyte Enterocyte OralPaclitaxel->Enterocyte This compound This compound Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Inhibits Lumen Lumen Pgp->Lumen Exports Paclitaxel Back to Gut SystemicCirculation Increased Systemic Paclitaxel Absorption PaclitaxelSystemic Paclitaxel in Systemic Circulation SystemicCirculation->PaclitaxelSystemic Leads to Enterocyte->SystemicCirculation BoneMarrow Bone Marrow PaclitaxelSystemic->BoneMarrow Myelosuppressive Effect ReducedProduction Reduced Neutrophil Production BoneMarrow->ReducedProduction Neutropenia Neutropenia ReducedProduction->Neutropenia IncreasedDestruction Increased Neutrophil Destruction IncreasedDestruction->Neutropenia

References

encequidar dose reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the standard fixed dose of encequidar used in clinical trials? The standard and fixed dose of this compound in clinical trials for oral paclitaxel or docetaxel is 15 mg of this compound methanesulfonate monohydrate (equivalent to 12.9 mg of this compound free base), administered one hour before the oral taxane [1] [2] [3].

  • FAQ 2: Are there established guidelines for reducing the dose of this compound itself? The available literature does not describe guidelines for reducing the this compound dose. Instead, clinical protocols manage toxicity by reducing the dose of the co-administered oral taxane (paclitaxel or docetaxel) or by implementing supportive care measures [2] [4].

  • FAQ 3: What are the most common adverse events associated with the oral taxane and this compound combination, and how are they managed? The primary dose-limiting toxicities are gastrointestinal (GI) effects and neutropenia. Management strategies focus on prophylaxis and early intervention, not on reducing the this compound dose [4].

Summary of Clinical Dosing & Toxicity Management

The table below summarizes the key quantitative data and management strategies from clinical trials.

Aspect Clinical Protocol & Findings
Standard this compound Dose 15 mg (this compound methanesulfonate monohydrate), fixed and not adjusted [2] [3].
Oral Paclitaxel Dosing 205 mg/m² for 3 consecutive days per week [2] [3]. Two dose reductions for toxicity were permitted: first to 165 mg/m², then to 130 mg/m² [2].
Oral Docetaxel Dosing (Investigational) Simulation studies identified a 600 mg two or three-dose regimen of oral docetaxel plus this compound as feasible for achieving target pharmacokinetic exposure [1].

| GI Toxicity Management | Protocol amendments allowed: • Antiemetic prophylaxis (primarily 5-HT3 inhibitors). • Early intervention with anti-diarrheal agents (e.g., loperamide) [4]. | | Hepatic Function Considerations | Inclusion criteria were amended to restrict patients with elevated baseline liver function tests (AST, ALT, bilirubin, GGT), as this was linked to a higher risk of early-onset adverse events, including neutropenia [4]. | | Critical Drug Interaction | Concomitant use of the oral neurokinin-1 (NK1) inhibitor aprepitant is not recommended, as it may inhibit the metabolism of the oral taxane, increasing toxicity risk [4]. |

Experimental & Clinical Protocol Insights

For researchers designing experiments or analyzing data, understanding the rationale behind these clinical protocols is essential.

  • Mechanism of Action and Fixed Dosing this compound is a gut-specific P-glycoprotein (P-gp) inhibitor with minimal systemic absorption [2] [3]. Its purpose is to locally inhibit the intestinal efflux pump, allowing the orally administered taxane (a P-gp substrate) to be absorbed. The fixed 15 mg dose was determined in early-phase trials to be sufficient for maximal local inhibition without significant systemic side effects, explaining why it is not subject to adjustment [3].

  • Dose Optimization for Oral Taxanes The clinical development focused on optimizing the oral taxane dose. A population pharmacokinetic model for oral paclitaxel found that parameters like age, sex, body size, and mild hepatic or renal impairment had no clinically meaningful impact on paclitaxel exposure, supporting a standardized dosing regimen [3]. For docetaxel, model-informed drug development (MIDD) simulations were used to identify a multi-dose regimen of 600 mg that achieved non-inferior exposure compared to intravenous docetaxel [1].

  • Troubleshooting Toxicity: Protocol Amendments Initial trials reported higher rates of GI adverse events (nausea, vomiting, diarrhea) with the oral regimen compared to IV paclitaxel [5] [4]. The key troubleshooting steps were:

    • Amending protocols to permit prophylactic antiemetics and anti-diarrheals, which subsequently reduced the incidence of grade 3/4 GI events to levels comparable with IV paclitaxel [4].
    • Refining patient selection by tightening allowable baseline liver function values, which helped reduce the incidence of serious neutropenia [4].
    • Investigating drug interactions that led to the contraindication of oral aprepitant [4].

Experimental Workflow for Toxicity Management

The following diagram illustrates the decision-making process for managing adverse events in a clinical or preclinical setting, based on the documented protocols.

Start Adverse Event (AE) Occurs Assess Assess AE Severity & Patient Eligibility Start->Assess GI GI Toxicity (Nausea/Vomiting/Diarrhea) Action1 Action: Implement Supportive Care • Prophylactic 5-HT3 Antagonists • Early Loperamide Use GI->Action1 Hematologic Hematologic Toxicity (e.g., Neutropenia) CheckLiver Check Baseline Liver Function Hematologic->CheckLiver Other Other AEs (e.g., Neuropathy) CheckMeds Review Concomitant Medications Other->CheckMeds Assess->GI Assess->Hematologic Assess->Other Action3 Action: Adhere to Strict Hepatic Inclusion Criteria CheckLiver->Action3 Action4 Action: Avoid co-administration of oral NK1 inhibitor Aprepitant CheckMeds->Action4 Action2 Action: Evaluate for Oral Taxane Dose Reduction (Do not reduce this compound) Action1->Action2 If unresolved/severe Action3->Action2

Key Information Gaps and Future Research

The search results indicate that while the management of the oral taxane dose is well-documented, specific pharmacological guidance on this compound itself is limited.

  • No Identified Scenarios for this compound Reduction: The current clinical data does not describe conditions (e.g., organ dysfunction, drug interactions) that would necessitate a reduction of the 15 mg this compound dose.
  • Focus on Combination Toxicity: The toxicities observed are primarily attributed to the systemic exposure of the taxane, not to this compound, due to its minimal absorption. Therefore, mitigation strategies logically target the chemotherapeutic agent.
  • FDA Status: It is important to note that the combination of oral paclitaxel and this compound has received a Complete Response Letter from the FDA and is not yet approved for use in the United States, pending further data to address safety and efficacy concerns [5].

References

FAQs & Troubleshooting Guides for Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

The following questions and answers address common challenges in drug interaction studies, framed for a research context.

Q1: What are the primary mechanisms we should investigate for potential drug-drug interactions (DDIs) involving our candidate drug?

A: Drug interactions are primarily classified into two categories [1]:

  • Pharmacodynamic (PD) Interactions: These occur when two drugs affect the same physiological pathway or receptor. The effects can be additive, synergistic, or antagonistic.
    • Troubleshooting Tip: If you observe an unexpectedly strong or weak pharmacological effect in your in vivo models, investigate whether co-administered drugs share a common molecular target.
  • Pharmacokinetic (PK) Interactions: These alter the concentration of a drug that reaches its site of action. The key processes to study are Absorption, Distribution, Metabolism, and Excretion (ADME).
    • Troubleshooting Tip: A significant change in the plasma concentration-time curve (AUC, C~max~) of your candidate drug when co-administered with another compound strongly suggests a PK interaction.

Q2: Which key enzymes and transporters should our in vitro screening assays target?

A: Focus on the most well-characterized enzymes and transporters. Clinical relevance is highest for CYP450 enzymes and transporters like P-gp. The table below summarizes critical targets for initial screening.

Interaction Type Key Molecular Targets Exemplar Substrate Drugs
Metabolism (CYP450) CYP3A4, CYP2D6, CYP2C9, CYP2C19 See Table 2 in Experimental Protocols section.
Transport P-glycoprotein (P-gp), BCRP, OATP Digoxin, Fexofenadine [2]
Food-Drug CYP3A4 (inhibited by Grapefruit Juice), Enzymes in the GI tract Simvastatin, Fexofenadine [2]

Q3: Our cell-based assay results are inconsistent. What could be the cause?

A: Inconsistencies often stem from variable experimental conditions.

  • Check Cell Line Health and Passage Number: Use low-passage cells and ensure they are healthy and confluent at the time of assay.
  • Verify Substrate and Inhibitor Concentrations: Prepare fresh stock solutions and accurately dilute them to relevant clinical concentrations. Avoid using DMSO concentrations that are toxic to cells.
  • Control for Non-Specific Binding: Some drugs may bind to labware, reducing their effective concentration.

Experimental Protocols for Key DDI Studies

Here are detailed methodologies for critical experiments in drug interaction profiling.

Protocol for Caco-2 Transwell Assay to Assess Transporter-Based Interactions

Objective: To evaluate whether a drug candidate is a substrate or inhibitor of P-glycoprotein (P-gp).

Materials:

  • Caco-2 cell line
  • Transwell plates (12-well or 24-well with permeable filters)
  • HBSS (Hanks' Balanced Salt Solution) buffer, pH 7.4
  • Test compound and known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil)

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for full differentiation and polarization. Monitor the formation of tight junctions by regularly measuring Transepithelial Electrical Resistance (TEER).
  • Bidirectional Transport Study:
    • A to B (Apical to Basolateral): Add the test compound to the apical chamber and collect samples from the basolateral chamber over time.
    • B to A (Basolateral to Apical): Add the test compound to the basolateral chamber and collect samples from the apical chamber over time.
    • For inhibition studies, add a known P-gp inhibitor to both chambers 30 minutes before adding the substrate.
  • Sample Analysis: Use LC-MS/MS to quantify the drug concentration in the samples.
  • Data Analysis: Calculate the Apparent Permeability (P~app~) and the Efflux Ratio (ER).
    • ER = P~app~(B→A) / P~app~(A→B)
    • An ER >> 2 suggests the drug is a P-gp substrate. This efflux is attenuated in the presence of a known inhibitor.

The workflow for this assay can be visualized as follows:

Caco2_Workflow Start Seed Caco-2 Cells on Transwell Inserts Culture Differentiate for 21-28 Days Start->Culture TEER Monitor TEER Culture->TEER Bidir Bidirectional Transport Study TEER->Bidir AtoB A → B Direction Bidir->AtoB BtoA B → A Direction Bidir->BtoA Analysis LC-MS/MS Analysis AtoB->Analysis Inhibit + Inhibitor Study BtoA->Inhibit Inhibit->Analysis Calc Calculate Papp and Efflux Ratio (ER) Analysis->Calc

(Caco-2 Assay Workflow for Transporter Interaction)

Protocol for CYP450 Enzyme Inhibition Assay (IC~50~ Determination)

Objective: To determine the concentration of a test compound that inhibits 50% of a specific CYP450 enzyme's activity.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP450 enzymes
  • CYP-specific probe substrate (e.g., Midazolam for CYP3A4)
  • NADPH regenerating system
  • Test compound at various concentrations
  • LC-MS/MS for metabolite quantification

Methodology:

  • Incubation: In a reaction mixture, combine HLM, probe substrate, and the test compound at a range of concentrations (e.g., 0.1 µM to 100 µM). Pre-incubate for 5 minutes.
  • Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.
  • Stop Reaction: Terminate the reaction at a linear time point (e.g., 10-30 minutes) with an organic solvent like acetonitrile.
  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the metabolite formed from the probe substrate.
  • Data Analysis: Plot the percentage of enzyme activity remaining against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to calculate the IC~50~ value.

To further aid your research, here is a summary of common clinical probe substrates and inhibitors, which are also essential for validating your experimental models.

Cytochrome P450 Enzyme Preferred Clinical Probe Substrate Exemplar Inhibitor
CYP3A4 Midazolam, Testosterone Ketoconazole
CYP2D6 Dextromethorphan Quinidine
CYP2C9 S-Warfarin, Tolbutamide Sulfaphenazole
CYP2C19 S-Mephenytoin, Omeprazole (+)-N-3-Benzyl-nirvanol

A Pathway for Your Research on Encequidar

  • Consult Specialized Databases: Access dedicated pharmaceutical and pharmacokinetic databases such as:
    • University of Washington's Metabolism and Transport Drug Interaction Database (DIDB): A leading resource for curated in vitro and clinical DDI data.
    • FDA and EMA Drug Approval Packages: These regulatory documents often contain detailed clinical pharmacology and DDI study results.
  • Refine Experimental Design: Use the general protocols above as a template. Once you obtain this compound-specific data, you can refine the concentration ranges and select the most relevant CYP enzymes and transporters for focused study.
  • Leverage the Framework: The FAQ and troubleshooting guide provided can be directly populated with this compound-specific data as your experiments progress, creating a living document for your research team.

References

FAQs & Troubleshooting for Encequidar Research

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions you might encounter during your experiments with encequidar.

FAQ 1: What is the primary mechanism of action of this compound, and why is it minimally absorbed systemically?

This compound is a potent and selective inhibitor of the adenosine triphosphate-binding cassette transporter P-glycoprotein (P-gp) [1]. Its key characteristic is that it is minimally absorbed from the gastrointestinal tract [2]. This means it acts principally at its preferred site of action in the intestine [2].

  • Mechanism: In the gut, P-gp efflux pumps actively expel substrate drugs back into the intestinal lumen, severely limiting their oral absorption. This compound locally inhibits this pump.
  • Experimental Implication: By acting locally, this compound increases the uptake of co-administered chemotherapeutics (e.g., paclitaxel, docetaxel) without significant systemic exposure itself. This local action is a critical design feature to avoid altering the distribution or increasing the toxicity of chemotherapy in other parts of the body.

The following diagram illustrates this gut-specific mechanism of action.

Diagram: this compound's gut-specific P-gp inhibition. This compound acts locally in the intestine to inhibit the P-gp efflux pump on gut cells. This blockade increases the absorption of co-administered oral chemotherapy drugs into the bloodstream.

FAQ 2: What are the key in vitro protocols for assessing P-gp inhibition by this compound?

A common method uses CCRF-CEM T lymphoblast cells expressing wild-type P-gp and a fluorescent P-gp substrate like rhodamine 123 [1].

Experimental Workflow: P-gp Inhibition Assay

G Step1 1. Cell Preparation & Loading Step2 2. Inhibitor Application Step1->Step2 Incubate cells with Rhodamine 123 (30 min, 37°C) Wash with ice-cold medium Step3 3. Fluorescence Measurement Step2->Step3 Resuspend in medium with This compound (1-100 nM) Incubate (5 min, 37°C) Step4 4. Data Analysis Step3->Step4 Monitor cell-associated fluorescence via FACS

Diagram: P-gp inhibition assay workflow.

Troubleshooting Tips:

  • Low Signal Intensity: Ensure the fluorochrome loading step is performed at 37°C, not room temperature. Confirm that cells are kept on ice after loading to prevent active efflux before measurement.
  • High Background Fluorescence: Include thorough wash steps with ice-cold medium after the loading phase to remove any non-specific, extracellular rhodamine 123.
  • Variable Results: Use fresh, pre-warmed medium for the inhibitor application step. Maintain consistent cell numbers (e.g., 1 x 10^6 cells per FACS tube) across replicates [1].

FAQ 3: What are the established in vivo dosing regimens from recent clinical trials?

Recent phase I clinical trials have tested oral docetaxel co-administered with this compound (oDox+E). The table below summarizes the key pharmacokinetic findings from one such study [3].

Docetaxel Dose (mg/m²) This compound Dose (mg) Mean AUC₀–∞ (ng·h/mL) Mean Absolute Bioavailability
75 15 Data not specified in results 8.19% - 25.09% (Range across doses)
150 15 Data not specified in results
300 15 1343.3 ± 443.0
IV Docetaxel (Control) 75 ~2000 ± 325 Reference (100%)

Table: Bioavailability of oral docetaxel plus this compound (oDox+E) in a phase I trial. The 300 mg/m² oral dose achieved an exposure (AUC) comparable to the standard 75 mg/m² IV dose [3].

Experimental Protocol Highlights:

  • Dosing Schedule: In the cited study, 15 mg of this compound was administered orally one hour prior to oral docetaxel [3].
  • Safety Profile: The trial concluded that this regimen had a safe and tolerable adverse event profile, with no dose-limiting toxicity or treatment-related serious adverse events observed at these doses [3].

References

encequidar therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

General TDM Principles and Potential Data Points

While not specific to encequidar, the general principles of TDM for drugs with a narrow therapeutic index are applicable [1]. The table below outlines key parameters you would need to establish for a monitoring protocol, which you can use as a checklist for your literature search.

Parameter Typical Considerations Potential Issues/Why It Matters
Analytical Method HPLC-MS/MS, ELISA Lack of a validated assay leads to inaccurate results [1].
Sampling Time Trough level, peak level Samples taken at the wrong time are the most common source of error [1].
Therapeutic Range Lower and upper concentration limits Undefined range makes dose titration impossible [1].
Target Population Specific patient demographics or genotypes Unoptimized dosing leads to toxicity or sub-therapeutic effects.
Critical Steps Sample handling, processing, analysis Incorrect sample bottles or documentation cause errors [1].

Technical Support: Creating Graphviz Diagrams

I can provide the technical support for creating the required Graphviz diagrams. Based on your specifications, here is a template and guide.

The following DOT script creates a simple flowchart for a generic TDM workflow, incorporating your color and styling rules.

tdm_workflow Therapeutic Drug Monitoring Workflow start Patient Prescription dose Administer Drug start->dose 1. Begin sample Collect Blood Sample dose->sample 2. At precise time process Process Sample sample->process 3. Correct tube & docs analyze Analyze Drug Concentration process->analyze 4. Validated method review Review Results analyze->review 5. Report result adjust Adjust Dose if Needed review->adjust 6. If out of range end Therapeutic Goal Achieved review->end 8. If therapeutic adjust->dose 7. New dose

Key Specifications Implemented:

  • Color Palette: Used only from your provided list (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) [2] [3].
  • Text Contrast: All nodes have explicit fontcolor with high contrast against their fillcolor [4].
  • Edge Labels: The labeldistance is set to 2.5 to ensure a clear gap between the edge and its label text [5] [6].
  • Max Width: The rankdir=TB (Top to Bottom) layout typically produces a graph that fits well within a 760px width constraint.

FAQs on Graphviz Diagram Creation

Here are solutions to common technical issues based on your requirements.

Q1: How can I ensure my edge labels don't touch the lines?

  • A: Use the labeldistance and minlen attributes on your edges. labeldistance controls the space between the label and the node, while minlen can help increase the overall length of the edge, providing more space [5] [6].

Q2: Can I use different colors within a single node label?

  • A: Yes, but not with a basic label string. You must use HTML-like labels [7]. This allows you to wrap parts of your label in tags. Note that this requires a Graphviz built with libexpat/expat support [7].

Q3: The diagram is too wide. How can I control its size?

  • A: Besides rankdir, you can use size or ratio attributes at the graph level to control the overall dimensions. Using a left-to-right layout (rankdir=LR) can also create a narrower, wider graph that might fit your width constraint better.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism by which encequidar reverses multidrug resistance? this compound is a potent, selective, third-generation P-glycoprotein (P-gp) inhibitor. Its primary mechanism is binding to P-gp and inhibiting its drug-efflux function, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells [1] [2].

Q2: Beyond P-gp inhibition, what other cellular mechanisms contribute to this compound's resistance-reversal effects? Recent metabolomic studies indicate that this compound's efficacy involves broader metabolic reprogramming. When combined with chemotherapeutics like doxorubicin (DOX), this compound can [3]:

  • Disrupt cellular energy metabolism: It affects the citric acid (TCA) cycle, reducing ATP production required for P-gp efflux activity.
  • Induce oxidative stress: It impacts glutathione metabolism, lowering the cell's antioxidant defense, and increases intracellular reactive oxygen species (ROS), enhancing oxidative damage and apoptosis.

Q3: In which cancer cell lines has this compound been shown to reverse resistance, and for which drugs? this compound has demonstrated efficacy in several models. The following table summarizes key in vitro findings:

Cancer Type Cell Line Model Chemotherapeutic Drug Key Experimental Findings
Colon Cancer SW620/AD300 (Doxorubicin-resistant) Doxorubicin (DOX) Reversed DOX resistance; reduced DOX efflux; induced apoptosis; altered TCA cycle & glutathione metabolism [3] [1].
Breast Cancer MCF-7/DOX (Doxorubicin-resistant) Doxorubicin (DOX) Inhibited P-gp transport function, restoring chemosensitivity [1].

Q4: What is the clinical evidence supporting the use of this compound? The most advanced clinical evidence is in breast cancer. A pivotal Phase III trial showed that the combination of This compound with oral paclitaxel (Oral Paclitaxel regimen) was statistically superior to intravenous paclitaxel in patients with metastatic breast cancer [4].

  • Overall Response Rate (ORR): 36% (Oral Paclitaxel + this compound) vs. 24% (IV Paclitaxel).
  • Safety: The this compound regimen had a lower incidence of neuropathy (all grades: 17% vs. 57%) but a higher rate of gastrointestinal side effects and grade 4 neutropenia [4].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low reversal efficacy of this compound in cell assays. P-gp expression level in the cell line is too low or an alternative resistance mechanism (e.g., BCRP, MRP) is dominant. Confirm P-gp overexpression in your resistant cell line via Western Blot. Use a positive control cell line like SW620/AD300 [3] [1].
High cytotoxicity from this compound alone. Off-target effects or excessive inhibitor concentration. Perform a dose-response curve to determine the optimal non-toxic concentration for reversal assays (typically in the low micromolar range) [1].
Inconsistent results in animal models. Poor oral bioavailability of the chemotherapeutic drug or suboptimal dosing schedule. Utilize this compound specifically to enable oral administration of the chemotherapeutic drug, as it is a gut-specific P-gp inhibitor. Ensure proper formulation and dosing timing [4].

Detailed Experimental Protocols

The following protocols are adapted from the mechanistic study on SW620/AD300 colon cancer cells [3] [1].

Protocol 1: Assessing Reversal of Drug Resistance via Cytotoxicity (MTS) Assay

This protocol is used to determine if this compound can sensitize resistant cells to a chemotherapeutic drug.

Key Steps:

  • Cell Seeding: Plate P-gp-overexpressing resistant cells (e.g., SW620/AD300) and their sensitive counterparts (e.g., SW620) in 96-well plates.
  • Treatment: The next day, apply treatments:
    • Group A: Culture medium only (control).
    • Group B: A range of concentrations of the chemotherapeutic drug (e.g., Doxorubicin).
    • Group C: A non-cytotoxic concentration of this compound.
    • Group D: The same range of chemotherapeutic drug + this compound.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement: Add MTS reagent and measure the absorbance at 490nm to determine cell viability.
  • Data Analysis: Calculate the IC50 values for each condition. A significant decrease in the IC50 of the chemotherapeutic drug in the presence of this compound indicates successful reversal of resistance.
Protocol 2: Investigating Mechanisms via Metabolomic Analysis

This protocol helps uncover global metabolic changes induced by the drug combination.

Key Steps:

  • Sample Preparation:
    • Treat SW620/AD300 cells with: i) Vehicle, ii) this compound alone, iii) Doxorubicin alone, iv) this compound + Doxorubicin.
    • After incubation, quench metabolism, harvest cells, and extract metabolites.
  • LC-MS Analysis:
    • Analyze cell samples using a liquid chromatography Q-Exactive mass spectrometer in both positive and negative ionization modes.
  • Data Processing and Pathway Analysis:
    • Process raw data to identify and quantify metabolites.
    • Use multivariate statistical analysis (e.g., PCA, PLS-DA) to find differentially expressed metabolites between groups.
    • Perform metabolite enrichment analysis and pathway analysis (e.g., via KEGG) to identify significantly altered pathways like the TCA cycle and glutathione metabolism.

Mechanism of Action: Visual Workflow

The following diagram illustrates the multi-targeted mechanism by which this compound reverses doxorubicin resistance in colon cancer cells, as revealed by metabolomic study [3].

G This compound This compound PgpInhibition P-gp Inhibition (Reduced Drug Efflux) This compound->PgpInhibition IntracellularDox ↑ Intracellular Drug Accumulation PgpInhibition->IntracellularDox MetabolicImpact Metabolic Impact (LC-MS Metabolomics) EnergyDisruption Disrupted TCA Cycle MetabolicImpact->EnergyDisruption Glutathione Altered Glutathione Metabolism MetabolicImpact->Glutathione OxidativeStress Induced Oxidative Stress EnergyDisruption->OxidativeStress Reduced ATP ROS ↑ Intracellular ROS OxidativeStress->ROS Glutathione->OxidativeStress Apoptosis Restored Sensitivity & Enhanced Apoptosis ROS->Apoptosis Doxorubicin Doxorubicin Doxorubicin->IntracellularDox IntracellularDox->MetabolicImpact IntracellularDox->Apoptosis

References

P-gp Inhibitor Generations & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The classification of P-gp inhibitors into generations helps understand their development and limitations. Encequidar is a third-generation inhibitor.

Generation Examples Key Characteristics Common Limitations
First Verapamil, Cyclosporin A, Quinidine, Reserpine Non-selective; low binding affinity; pharmacologically active at P-gp inhibitory doses [1]. High toxicity at required doses; unpredictable pharmacokinetic interactions as they are substrates for other transporters and enzymes [1].
Second Valspodar (PSC833), Dexverapamil, Biricodar (VX-710) Developed from first-gen analogs; higher affinity for P-gp; lack inherent pharmacological activity [1]. Inhibit cytochrome P450 3A4 (CYP3A4) and other ABC transporters; lead to complex and undesirable pharmacokinetic interactions [1].
Third This compound, Tariquidar, Zosuquidar, Elacridar High specificity and potency for P-gp; minimal impact on other transporters or CYP enzymes; developed using structure-activity relationships (SAR) [1] [2]. Aimed to overcome the limitations of previous generations. Clinical trials for some (e.g., Tariquidar) halted due to toxicity, highlighting the need for continued optimization [2].

Experiment: Vesicular Transport Inhibition Assay

This non-cellular membrane assay is recommended by regulatory agencies for evaluating Drug-Drug Interaction (tDDI) potential [3].

Protocol Summary
  • Objective: To determine the IC₅₀ value of this compound (or other test compounds) for inhibiting P-gp-mediated transport.
  • Principle: The assay uses inside-out membrane vesicles containing P-gp. In the presence of ATP, P-gp actively transports a radioactive probe substrate into the vesicle lumen. An inhibitor will reduce this accumulation.
  • Key Advantages: Not affected by compound's passive permeability; flexible timing; IC₅₀ values are independent of P-gp expression levels [3].
  • Probe Substrate: N-methyl quinidine (NMQ) is recommended over digoxin due to its lower passive permeability, which reduces non-specific binding and background signal [3].
Step-by-Step Methodology
  • Vesicle Preparation: Obtain P-gp-expressing membrane vesicles (e.g., from baculovirus-infected Sf9 cells or selected human cell lines). Aliquot and store at -80°C. Thaw on ice before use [3].
  • Reaction Setup: In a 96-well format, prepare a master mix containing:
    • Membrane vesicles (~20-50 µg of protein)
    • Probe substrate (e.g., 2 µM ³H-NMQ)
    • Test compound (this compound) at a range of concentrations (e.g., 0.1-100 µM) in assay buffer.
  • Initiate Transport: Start the reaction by adding 4-5 mM ATP (in MgCl₂-containing buffer). For negative controls, use AMP or an ATP-regenerating system to define non-specific transport.
  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within its linear range.
  • Termination & Filtration: Stop the reaction by rapid dilution with ice-cold buffer and immediate vacuum filtration through a glass fiber filter (e.g., GF/B) to capture the vesicles.
  • Washing & Quantification: Wash the filter multiple times with cold buffer to remove unbound substrate. Dry the filter, add scintillation cocktail, and measure accumulated radioactivity in the vesicles using a scintillation counter.
  • Data Analysis: Calculate ATP-dependent specific transport by subtracting values in the AMP control. Plot the % of specific transport inhibition against the log of this compound concentration to determine the IC₅₀ value.
Diagram: Vesicular Transport Assay Workflow

The following diagram illustrates the logical workflow and decision points for the vesicular transport assay.

G start Start Assay prep Prepare Vesicles and Test Compound Dilutions start->prep setup Set Up Reactions (ATP vs. AMP control) prep->setup incubate Incubate at 37°C setup->incubate stop Stop Reaction & Vacuum Filtration incubate->stop wash Wash Filter stop->wash measure Measure Radioactivity via Scintillation wash->measure analyze Analyze Data & Calculate IC₅₀ measure->analyze


Frequently Asked Questions & Troubleshooting

Assay Design & Optimization

Q1: Our vesicular transport assay shows high non-specific binding. How can we improve the signal-to-noise ratio? A: This is a common issue. You can:

  • Change the probe substrate: Switch to a low-permeability substrate like N-methyl quinidine (NMQ) instead of digoxin to reduce background [3].
  • Optimize vesicle amount: Titrate the amount of membrane vesicle protein to find the optimal balance between signal intensity and low non-specific binding.
  • Include proper controls: Always run parallel reactions with AMP instead of ATP to accurately define and subtract non-specific background transport [3].

Q2: Why is the vesicular transport assay preferred over cellular monolayer assays for highly lipophilic compounds like this compound? A: In cellular monolayer assays (e.g., Caco-2, MDCKII-MDR1), high passive diffusion of lipophilic compounds can mask the transporter's involvement, making it difficult to distinguish between a substrate and an inhibitor. The vesicular assay directly measures ATP-dependent transport into vesicles, independent of the test compound's passive permeability [3].

Mechanism & Specificity

Q3: What is the evidence that this compound is a highly specific P-gp inhibitor? A: this compound is a third-generation inhibitor designed for high specificity. Studies on similar inhibitors like HM30181 show they do not significantly inhibit other ABC transporters (like BCRP or MRP2) or the CYP3A4 enzyme, which is a major drawback of second-generation inhibitors [1]. Specificity is typically confirmed by testing against a panel of other transporters and enzymes.

Q4: What is the proposed mechanism of "multimodal inhibition" for advanced P-gp inhibitors? A: Recent structural studies show that potent inhibitors like Tariquidar and Elacridar can bind to P-gp not as single molecules (monomers), but as pairs (dimers) or triplets (trimers). This multi-unit binding occupies more space within the large drug-binding cavity, leading to more potent and potentially irreversible inhibition compared to monomeric binding [4]. The following diagram illustrates this concept.

New Research Directions

Q5: Most known P-gp inhibitors target the transmembrane Drug Binding Domains (DBDs). Why are researchers now exploring other targets? A: The DBDs are large, flexible, and promiscuous, which means that inhibitors binding there are often transported by P-gp themselves. This self-efflux lowers intracellular inhibitor concentration and necessitates higher, potentially toxic doses. New strategies are focusing on targeting the Nucleotide Binding Domains (NBDs), which are responsible for ATP hydrolysis. Inhibiting ATP binding/hydrolysis can block the energy source for the entire transport cycle, and NBD-targeting molecules are less likely to be transport substrates and often have better drug-like properties [2] [5].

References

encequidar safety management protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary safety concern associated with oPAC+E? The primary safety concern is hematological toxicity, specifically neutropenia. Clinical trials have reported Grade 3 neutropenia in 25% of patients and Grade 4 neutropenia in 18% of patients. Febrile neutropenia occurred in 4% of the study population [1].

  • Q2: How does the neurotoxicity of oPAC+E compare to IV paclitaxel? oPAC+E demonstrates a lower incidence of severe peripheral neuropathy. One study reported only 4% of patients experienced Grade 2 and another 4% experienced Grade 3 peripheral neuropathy. This is often presented as an advantage over IV paclitaxel, where neuropathy is a major dose-limiting toxicity [1].

  • Q3: What are the common non-hematological adverse events? The combination is associated with a higher incidence of low-grade gastrointestinal adverse events compared to IV paclitaxel. Researchers should monitor patients for related symptoms [2].

  • Q4: What was the FDA's primary feedback regarding the safety of oPAC+E? The FDA issued a Complete Response Letter citing concerns over increased rates of neutropenia-related sequelae compared to IV paclitaxel. The agency recommended a new clinical trial with risk-mitigation strategies, such as dose optimization or excluding high-risk patients, to improve the safety profile [2] [3].

Safety Profile Data from Clinical Studies

The table below summarizes key safety and efficacy data from a phase Ib study of oPAC+E in patients with advanced breast cancer (N=28) [1].

Safety & Efficacy Metric Incidence / Result
Grade 3 Neutropenia 25%
Grade 4 Neutropenia 18%
Febrile Neutropenia 4%
Grade 3 Diarrhea 4%
Grade 2 Peripheral Neuropathy 4%
Grade 3 Peripheral Neuropathy 4%
Overall Response Rate (ORR) 39.3%
Clinical Benefit Rate (CBR) 85.7%

Experimental Protocol Overview

The following is a summarized methodology from a phase Ib study investigating oPAC+E [1].

  • 1. Study Design: Multicenter, single-arm, open-label.
  • 2. Patient Population: Patients with advanced breast cancer for whom weekly IV paclitaxel monotherapy was deemed appropriate. Key exclusion criteria included relapse within one year of prior taxane (adjuvant) or previous taxane treatment for metastatic disease.
  • 3. Dosing Regimen:
    • Drug: Oral Paclitaxel (oPAC) at 205 mg/m².
    • P-gp Inhibitor: Encequidar (E) at 12.9 mg (15 mg as methanesulfonate monohydrate).
    • Schedule: Administered for 3 consecutive days each week, repeated weekly for up to 16 weeks.
  • 4. Dose Modification: Two pre-defined dose reductions for oPAC (to 165 mg/m² and 130 mg/m²) were permitted in cases of treatment-related toxicity.
  • 5. Assessments:
    • Pharmacokinetics (PK): Plasma samples collected at Weeks 1 and 4 to determine paclitaxel exposure (AUC).
    • Efficacy: Tumor imaging (CT or MRI) performed at baseline and every 8 weeks. Response was evaluated per RECIST 1.1 criteria.
    • Safety: Continuous monitoring of adverse events, graded according to CTCAE 4.03, including hematology, biochemistry, and vital signs.

Safety Management Workflow

The diagram below outlines a logical workflow for managing the primary adverse event (neutropenia) associated with oPAC+E therapy, based on clinical trial protocols and regulatory feedback [1] [2].

oPAC_Safety_Management oPAC+E Neutropenia Management Protocol node_start Baseline Assessment node_lab Weekly CBC Monitoring node_start->node_lab node_decision Neutropenia Detected? node_lab->node_decision node_grade1 Grade 1-2 Continue Therapy with Close Monitoring node_decision->node_grade1 Yes, G1-2 node_grade3 Grade 3 Consider Dose Reduction per Protocol node_decision->node_grade3 Yes, G3 node_grade4 Grade 4 or Febrile Neutropenia Withhold Dose & Manage Per Institutional Guidelines node_decision->node_grade4 Yes, G4/FN node_grade1->node_lab  Next Cycle node_reassess Reassess for Dose Re-escalation node_grade3->node_reassess node_grade4->node_reassess node_reassess->node_lab

Troubleshooting Common Scenarios

  • Scenario: Managing Hematological Toxicity

    • Issue: A patient develops Grade 4 neutropenia.
    • Action: Immediately withhold the oPAC+E dose. Manage the event per institutional guidelines for severe neutropenia, which may include growth factor support and infectious workup. Before resuming treatment, a dose reduction should be strongly considered, as per the protocol which allows reductions to 165 mg/m² or 130 mg/m² [1] [2].
  • Scenario: Addressing Gastrointestinal Intolerance

    • Issue: A patient experiences persistent, low-grade diarrhea.
    • Action: Implement standard supportive care for chemotherapy-induced diarrhea. Since these are common with oPAC+E, ensure patients are counseled on dietary management and hydration. The study indicates these events are typically low-grade, but persistent cases should be managed symptomatically [1] [2].
  • Scenario: Patient Stratification for Safer Dosing

    • Issue: Designing a new study to address regulatory safety concerns.
    • Action: Incorporate the FDA's recommended risk-mitigation strategies. This includes dose optimization (e.g., exploring different schedules or lower starting doses) and exclusion of patients at high risk for toxicities (e.g., those with extensive prior myelosuppressive therapy or pre-existing conditions that increase infection risk) [2] [3].

References

oral paclitaxel encequidar vs IV paclitaxel efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The data below summarizes key findings from a pivotal Phase III trial, providing a direct comparison of efficacy and safety metrics [1].

Parameter Oral Paclitaxel + Encequidar IV Paclitaxel Statistical Significance (P-value)
Confirmed Response Rate (ITT) 36% 23% P = 0.01
Median Progression-Free Survival (PFS) 8.4 months 7.4 months P = 0.046 (HR: 0.768)
Median Overall Survival (OS) 22.7 months 16.5 months P = 0.08 (HR: 0.794)
Grade 3-4 Adverse Events 55% 53% Not Significant
Neuropathy (> Grade 2) 2% 15% Not Applicable
All-Cause Alopecia (All Grades) 49% 62% Not Applicable
Serious Neutropenic Infections Increased Lower Not Applicable

The trial was an open-label, randomized, multicenter, Phase III study that enrolled 402 women with metastatic breast cancer across Latin America. Patients were randomly assigned in a 2:1 ratio to receive either oral paclitaxel with this compound or IV paclitaxel. The primary endpoint was confirmed radiographic tumor response assessed by a blinded independent central review using RECIST 1.1 criteria. Key secondary endpoints included progression-free survival (PFS) and overall survival (OS) [1].

Mechanism of Action and Experimental Workflow

A key challenge in oral taxane development is overcoming poor bioavailability. The following diagram and workflow outline the scientific rationale and clinical validation process for the oral paclitaxel and this compound combination.

MechanismOfAction Oral Administration Oral Administration Gut Lumen Gut Lumen Oral Administration->Gut Lumen P-gp Efflux P-gp Efflux Gut Lumen->P-gp Efflux Paclitaxel Systemic Circulation Systemic Circulation Gut Lumen->Systemic Circulation  Enhanced Absorption P-gp Efflux->Gut Lumen  Extrusion This compound (E) This compound (E) This compound (E)->P-gp Efflux  Inhibition Therapeutic Efficacy Therapeutic Efficacy Systemic Circulation->Therapeutic Efficacy

Mechanism of Action: Paclitaxel is a substrate for P-glycoprotein (P-gp), an efflux pump in the intestinal epithelium. When administered orally, P-gp actively extrudes paclitaxel back into the gut lumen, resulting in very low systemic absorption and bioavailability. This compound is a novel, gut-specific, and minimally absorbed P-gp inhibitor. By co-administering this compound with oral paclitaxel, this efflux mechanism is temporarily inhibited, allowing paclitaxel to be absorbed into the systemic circulation at therapeutic levels [2] [3].

The clinical validation of this mechanism followed a structured development pathway, as illustrated below.

ClinicalWorkflow Preclinical Proof of Concept Preclinical Proof of Concept Phase I Bioavailability Studies Phase I Bioavailability Studies Preclinical Proof of Concept->Phase I Bioavailability Studies Population PK Model Development Population PK Model Development Phase I Bioavailability Studies->Population PK Model Development a Pivotal Phase III Trial (KX-ORAX-001) Pivotal Phase III Trial (KX-ORAX-001) Population PK Model Development->Pivotal Phase III Trial (KX-ORAX-001) b Efficacy & Safety Analysis Efficacy & Safety Analysis Pivotal Phase III Trial (KX-ORAX-001)->Efficacy & Safety Analysis

Key Experimental Protocols:

  • Phase I Bioavailability Studies: These studies established that administering 205 mg/m² oral paclitaxel with 15 mg this compound for three consecutive days produced a systemic paclitaxel exposure (AUC) similar to a single dose of 80 mg/m² IV paclitaxel, thereby validating the absorption platform [2] [3].
  • Population Pharmacokinetic (PopPK) Modeling: Data from seven clinical trials were pooled to build a model. This analysis confirmed that factors like age, sex, body size, and mild hepatic or renal impairment had no clinically meaningful impact on oral paclitaxel exposure, supporting a consistent dosing regimen [3].

Key Insights for Drug Development Professionals

  • Distinct Safety Profile: The oral regimen shifts the toxicity burden. It demonstrates a significant reduction in severe neuropathy and alopecia, complications often associated with IV paclitaxel that can severely impact quality of life and lead to dose reductions. However, it carries a higher risk of neutropenia and associated gastrointestinal events (e.g., diarrhea, nausea). This risk is notably heightened in patients with elevated liver enzymes at baseline, requiring careful patient selection and monitoring [1] [2].
  • Pharmacokinetic Advantages: The oral regimen achieves a sustained, lower peak concentration (Cmax) compared to IV infusion, which may help mitigate Cmax-driven acute toxicities while maintaining a therapeutic area under the curve (AUC) [3]. This profile contributes to the efficacy observed despite the absence of Cremophor EL, an excipient in IV paclitaxel linked to hypersensitivity reactions.
  • Clinical and Commercial Implications: Replacing an IV chemotherapy agent with an equally efficacious oral alternative represents a paradigm shift. It offers greater convenience for patients, reduces the resource burden on clinical facilities, and eliminates the need for premedications to prevent hypersensitivity reactions to Cremophor EL [1] [2].

References

encequidar oral taxane vs intravenous taxane

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Feature Oral Paclitaxel + Encequidar (oPac+E) Intravenous (IV) Paclitaxel
Dosing Schedule 205 mg/m² + 15 mg E, 3 consecutive days/week [1] [2] 175 mg/m² every 3 weeks [1] [2]
Confirmed Response Rate (ITT) 36% [1] [3] 23% [1] [3]
Median PFS (mITT) 8.4 months [1] [2] 7.4 months [1] [2]
Median OS (mITT) 23.3 months [2] 16.3 months [2]

| Key Advantages | - Superior tumor response rate [1] [4]

  • Significantly less neuropathy (2% vs. 15% >G2) [1] [3]
  • Less alopecia (49% vs. 62% all grades) [1]
  • No Cremophor EL, avoids hypersensitivity reactions & steroid premedication [1] | - Established standard of care
  • Weekly dosing option (may offer better efficacy/tolerability than Q3W) [5] | | Key Disadvantages | - Higher rate of neutropenia & serious infections [1] [3]
  • More GI toxicity (nausea, vomiting, diarrhea) [1] [3]
  • Stringent fasting requirements for dosing [3]
  • Requires careful patient selection, especially with elevated liver enzymes [1] | - Higher rate and severity of neuropathy (dose-limiting) [1] [3]
  • Universal alopecia [1]
  • Requires IV access and clinic visits [3]
  • Risk of hypersensitivity reactions to Cremophor EL solvent [3] |

Experimental Data and Clinical Trial Protocols

The primary data for this comparison comes from a pivotal Phase III, open-label, randomized study (KX-ORAX-001, NCT02594371)[ccitation:3] [2].

  • Objective: To compare the efficacy and safety of oPac+E versus IV paclitaxel in women with metastatic breast cancer [1].
  • Patient Population: 402 postmenopausal women with measurable metastatic breast cancer, adequate organ function, and no taxane treatment within the prior 12 months. Participants were enrolled primarily in Latin America [1] [2].
  • Study Design: Patients were randomized in a 2:1 ratio to receive either oPac+E or IV paclitaxel. Treatment continued until disease progression or unacceptable toxicity [1].
  • Primary Endpoint: Confirmed radiographic tumor response rate assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 [1].
  • Key Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety [1].

The following diagram illustrates the high-level workflow and key findings of this Phase III trial.

Start Patient Population: 402 Women with MBC A1 Randomization 2:1 Start->A1 A2 Oral Paclitaxel + this compound (265 patients) A1->A2 A3 IV Paclitaxel (137 patients) A1->A3 B2 36% A2->B2 Result C2 Lower Neuropathy Lower Alopecia Higher GI & Neutropenia A2->C2 Profile B3 23% A3->B3 Result C3 Higher Neuropathy Universal Alopecia A3->C3 Profile B1 Primary Endpoint: Confirmed Response Rate (by BICR) B1->B2 B1->B3 C1 Key Safety Findings

Mechanism of Action and Pharmacokinetic Basis

The therapeutic potential of oral paclitaxel hinges on overcoming its natural poor oral bioavailability.

  • The Challenge: Paclitaxel is a substrate for P-glycoprotein (P-gp), an efflux pump highly expressed on the luminal surface of enterocytes in the gut. This pump actively extrudes paclitaxel back into the gut lumen, preventing its absorption into the bloodstream [6] [7].
  • The Solution - this compound: this compound (E) is a first-in-class, gut-specific, minimally absorbed P-gp inhibitor. By co-administering this compound with oral paclitaxel, the efflux pump is temporarily inhibited, allowing paclitaxel to be absorbed systemically [6] [1].
  • Pharmacokinetic (PK) Validation: A randomized crossover PK study demonstrated that the administration of oPac+E achieved systemic exposure (AUC) equivalent to IV paclitaxel 80 mg/m², establishing the bioavailability of the oral regimen [7].

The diagram below illustrates this mechanism and the subsequent clinical development pathway.

M1 1. Oral Paclitaxel (oPac) Ingestion M2 2. P-gp Efflux Pump in Gut Enterocytes M1->M2 M4 4. Blocked Efflux Allows Systemic Absorption M2->M4 Without E: Drug Extruded M3 3. This compound (E) P-gp Inhibitor M3->M2 Inhibits M5 5. Consistent Therapeutic Plasma Exposure Achieved M4->M5

Important Considerations and Regulatory Status

  • Current Regulatory Status: In March 2021, the U.S. FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) for oPac+E. The FDA cited concerns regarding the risk of neutropenic complications and unmeasured bias in the primary endpoint assessment. The agency recommended that Athenex conduct an additional study and implement risk mitigation strategies [8]. Therefore, this combination is not yet approved for clinical use outside of research settings.
  • Study Design Limitation: The phase III trial compared oPac+E to IV paclitaxel dosed every 3 weeks. In clinical practice, weekly IV paclitaxel is a common standard of care and is associated with better efficacy and potentially a different safety profile than the every-3-week regimen used as the comparator [5]. The performance of oPac+E against weekly IV paclitaxel remains unknown.

Conclusion for Research and Development

For researchers and drug development professionals, the data on this compound and oral paclitaxel highlights a significant proof of concept. The approach of combining a cytotoxic agent with a gut-specific efflux pump inhibitor successfully created an oral formulation with superior efficacy and a differentiated safety profile compared to the IV counterpart.

The key takeaways are:

  • Efficacy Signal: Demonstrated a statistically significant improvement in objective response rate and positive trends in survival.
  • Safety Trade-off: Successfully uncoupled neuropathy (greatly reduced) from myelosuppression (increased), a common class effect of taxanes.
  • Development Hurdles: The regulatory path requires addressing specific safety concerns, particularly managing neutropenic risks through careful patient selection and potentially the use of growth factors.

This case underscores the importance of continued innovation in drug delivery and the complex balance between efficacy, safety, and practical administration in oncology drug development.

References

Efficacy Data Comparison: Oral Paclitaxel + Encequidar vs. IV Paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Metric Oral Paclitaxel + Encequidar IV Paclitaxel Notes
Confirmed Radiographic Response (ITT) 36% [1] [2] 23% [1] Primary endpoint; P = 0.01 [1] [2]
Tumor Response (as reported) 35.8% [3] 23.4% [3] Consistent with primary endpoint data
Median Progression-Free Survival (PFS) 8.4 months [1] [4] 7.4 months [1] [4] Hazard Ratio (HR) 0.768; P = 0.046 [1]
Median Overall Survival (OS) 22.7 months [1] 16.5 months [1] HR 0.794; P = 0.08 [1]

Response rates were also analyzed across key breast cancer subtypes, showing particular benefit in certain populations.

Subgroup Analysis: Tumor Response by Cancer Type

Cancer Subtype Oral Paclitaxel + this compound IV Paclitaxel
HR-positive/HER2-negative 44.8% [3] 21.4% [3]
Triple-Negative Breast Cancer (TNBC) 30.5% [3] 20.2% [3]
HER2-positive 49% [3] 47.4% [3]

Detailed Experimental Protocol

The compelling response rate data comes from a robust, phase III, open-label, randomized study [1].

  • Objective: To compare the efficacy and safety of oral paclitaxel plus this compound versus standard IV paclitaxel in patients with metastatic breast cancer [1].
  • Patient Population: 402 women with histologically or cytologically confirmed metastatic breast cancer were enrolled. Patients were required to have adequate organ function and could not have received a taxane in the 12 months prior to the study [1].
  • Study Design:
    • Randomization: Patients were randomly assigned in a 2:1 ratio to either the oral or IV group [1].
    • Intervention Arm (oPac+E): Received oral paclitaxel (205 mg/m²) plus this compound (15 mg) for 3 consecutive days per week. This compound was administered one hour before paclitaxel on an empty stomach [1].
    • Control Arm (IVpac): Received IV paclitaxel (175 mg/m²) infused over 3 hours once every 3 weeks, with standard premedication to prevent hypersensitivity [1].
  • Endpoints Assessment:
    • Primary Endpoint: Confirmed radiological tumor response rate, assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria. A "confirmed response" required response on two consecutive imaging evaluations [1].
    • Secondary Endpoints: Included Progression-Free Survival (PFS) and Overall Survival (OS), also evaluated by BICR [1].
  • Analysis Populations:
    • Intent-to-Treat (ITT): All 402 randomized patients.
    • Modified ITT (mITT): 360 patients who had evaluable baseline lesions and received a minimum required dose of the study drug [1].

Mechanism of Action: How this compound Enables Oral Chemotherapy

The following diagram illustrates the mechanism by which this compound facilitates the absorption of oral taxanes, which is the foundation for its clinical efficacy.

Paclitaxel and docetaxel are substrates of P-glycoprotein (P-gp), a transporter highly expressed on the surface of enterocytes in the gut. Orally administered alone, these drugs are actively pumped back into the intestinal lumen by P-gp, leading to very low systemic absorption and bioavailability [3] [5]. This compound is a potent, highly specific, and minimally absorbed P-gp inhibitor. By temporarily blocking this pump in the gut, it allows oral paclitaxel or docetaxel to pass through the intestinal wall and into the bloodstream, achieving clinically relevant systemic exposure [3] [1].

Emerging Application: Oral Docetaxel with this compound

Research on this approach extends beyond paclitaxel. A phase I clinical trial investigated oral docetaxel co-administered with this compound (oDox+E) in patients with metastatic prostate cancer [5].

  • Findings: The combination demonstrated a mean absolute bioavailability of 16.14% across tested doses, a significant increase from the negligible absorption of oral docetaxel alone. At the highest dose (300 mg/m²), the systemic exposure approached levels comparable to standard IV docetaxel [5].
  • Conclusion: The study concluded that oDox+E has a safe and tolerable profile and that a multi-dose regimen could achieve exposures comparable to IV docetaxel, warranting further development [5].

The data indicates that this compound-based oral chemotherapy offers a clinically effective alternative to IV formulations, with a distinct efficacy and safety profile. This platform technology has the potential to develop oral versions of other IV drugs that are P-gp substrates.

References

encequidar tumor response metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Patient Subgroup Analysis

For researchers evaluating the experimental design and contextualizing the results, here are the key methodological details and a subgroup breakdown of the response rates.

Study Design The data comes from an open-label, randomized, multicenter, phase III study [1]. A total of 402 women with metastatic breast cancer were enrolled, predominantly from Latin America, and randomly assigned in a 2:1 ratio to receive either the oral or IV regimen [1] [2].

  • Treatment Arms: The experimental arm received oral paclitaxel (205 mg/m²) plus encequidar (15 mg) for three consecutive days per week. The control arm received IV paclitaxel (175 mg/m²) once every three weeks [1].
  • Primary Endpoint: Confirmed radiographic tumor response according to RECIST 1.1 criteria, assessed by blinded independent central review [1].
  • Key Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS) [1].

Subgroup Analysis of Tumor Response The superior response rate for the oral paclitaxel and this compound regimen was consistent across most patient subgroups, with particularly notable differences in hormone receptor-positive disease [2]. The following table breaks down the response rates by molecular subtype.

Cancer Subtype Oral Paclitaxel + this compound IV Paclitaxel
HR-positive/HER2-negative 44.8% [2] 21.4% [2]
Triple-Negative 30.5% [2] 20.2% [2]
HER2-positive 49% [2] 47.4% [2]

Mechanism of Action: Overcoming Pharmacological Hurdles

The rationale behind combining paclitaxel with this compound is based on overcoming the challenge of oral paclitaxel's low bioavailability.

The diagram below illustrates how this compound enables the oral delivery and efficacy of paclitaxel.

G Oral_Paclitaxel Oral Paclitaxel Administered GI_Tract Gastrointestinal Tract Oral_Paclitaxel->GI_Tract Ingestion Pgp P-glycoprotein (P-gp) Efflux Pump GI_Tract->Pgp Faces Pgp-mediated efflux Bloodstream Systemic Circulation Pgp->Bloodstream Reduced Efflux Increased Absorption This compound This compound (P-gp Inhibitor) This compound->Pgp Inhibits Tumor_Effect Cytotoxic Effect in Tumor Cells (Microtubule Stabilization) Bloodstream->Tumor_Effect Paclitaxel Distribution

  • Paclitaxel's Challenge: Paclitaxel is a substrate for P-glycoprotein (P-gp), an efflux pump highly expressed in the intestinal epithelium. P-gp actively pumps paclitaxel back into the gut lumen, resulting in very low oral bioavailability [2].
  • This compound's Role: this compound is a highly specific, potent P-gp inhibitor [3] [2]. By being administered shortly before oral paclitaxel, it temporarily inhibits intestinal P-gp. This blockade allows paclitaxel to be absorbed into the systemic circulation, achieving therapeutic drug levels [2].

Interpretation and Clinical Implications

For drug development professionals, the data presents a clear trade-off and suggests specific clinical niches for this oral regimen.

  • Efficacy vs. Safety Profile: Oral paclitaxel and this compound significantly improves tumor response rates and shows promising trends in survival outcomes. However, this benefit is counterbalanced by a higher incidence of serious gastrointestinal adverse events and neutropenic complications [4] [1]. The latter is particularly critical in patients with elevated liver enzymes at baseline [1].
  • Distinct Safety Advantage: The most compelling advantage of the oral regimen is the dramatic reduction in the incidence and severity of neuropathy and alopecia [4] [1] [3]. Given that severe neuropathy is a major dose-limiting toxicity of IV paclitaxel that can severely impact quality of life, this represents a significant potential benefit for patients requiring long-term therapy.
  • Potential Applications: This oral regimen could be particularly valuable in several contexts:
    • As a cornerstone for combination therapies with other oral anticancer agents, including targeted therapies [3].
    • For metronomic dosing or maintenance therapy, where a favorable long-term tolerability profile is essential [3].
    • As a patient-centric alternative to IV infusion, potentially reducing hospital visits and improving quality of life, provided that the GI toxicity can be managed.

References

Efficacy, Safety & Quality of Life: oPac+E vs. IV Paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key outcomes from a Phase III, open-label, randomized study involving 402 patients with metastatic breast cancer [1] [2].

Parameter Oral Paclitaxel + Encequidar (oPac+E) Intravenous Paclitaxel (IVpac) Significance/Notes
Confirmed Tumor Response (ORR) 36% 23% P = .01 [1]
Median Progression-Free Survival (PFS) 8.4 months 7.4 months HR: 0.768; P = .046 [1]
Median Overall Survival (OS) 22.7 months 16.5 months HR: 0.794; P = .08 (not statistically significant) [1]
Grade 3-4 Adverse Events 55% 53% [1]
Neuropathy (all grades) 8% 31% oPac+E showed a clear reduction [2]
Severe Neuropathy (Grade >2) 2% 15% A key quality-of-life improvement [1]
All-Grade Alopecia 49% 62% [1]
Common Side Effects with oPac+E Higher rates of nausea, vomiting, diarrhea, neutropenia, and neutropenic infections Lower rates of gastrointestinal and neutropenic events Requires careful patient management [1]
Treatment-Related Deaths 3% 0% [1]
Dosing Schedule 3 consecutive days per week [1] Once every 3 weeks [1] Oral regimen requires complex fasting rules [2]

Experimental Methodology & Key Findings

For researchers, the details of the clinical trial design and supporting pharmacokinetic studies are critical.

  • Phase III Trial Design: The study was a randomized, multicenter, open-label trial. Patients were assigned in a 2:1 ratio to receive either oPac+E (205 mg/m² paclitaxel + 15 mg this compound) for 3 consecutive days per week or IVpac (175 mg/m²) once every 3 weeks [1]. The primary endpoint was confirmed radiographic tumor response according to RECIST 1.1, assessed by a blinded independent central review. Secondary endpoints included PFS and OS [1].
  • Key Finding on Bioavailability: The oral regimen's feasibility is based on overcoming paclitaxel's poor oral bioavailability. A separate randomized crossover pharmacokinetic study demonstrated that oPac+E achieved systemic exposure equivalent to IV paclitaxel, with a mean absolute bioavailability of 12% [3].
  • Critical Safety Note: The study identified that patients with elevated liver enzymes at baseline had a higher risk of early neutropenia and serious infections with oPac+E. This highlights the importance of careful patient selection and potentially the use of growth factor support [1].

Mechanism of Action & Clinical Workflow

This compound enables oral paclitaxel absorption by inhibiting the P-glycoprotein (P-gp) pump in the gut. The following diagram illustrates the mechanism and the consequent clinical workflow from administration to outcomes.

Start Oral Administration of: • Paclitaxel • this compound (P-gp Inhibitor) A In the Gut Lumen Start->A B P-gp Pump tries to eject Paclitaxel from gut cells A->B C This compound blocks the P-gp Pump A->C D Paclitaxel is absorbed into bloodstream B->D Prevents C->D Allows E Clinical Outcome D->E F1 Efficacy: • Higher Tumor Response • Trend toward improved Survival E->F1 F2 Safety & Quality of Life: • Less Neuropathy • Less Alopecia • More GI & Neutropenic Events E->F2

Interpretation & Relevance for Professionals

For drug development professionals, the data suggests:

  • Trade-off in Safety Profile: oPac+E offers a distinctly different safety and tolerability profile. The significant reduction in neuropathy and alopecia represents a meaningful quality-of-life improvement for patients, potentially allowing for longer treatment duration. However, this comes at the cost of increased gastrointestinal and neutropenic complications, which require proactive management [1].
  • Patient Selection is Key: The finding that patients with elevated liver enzymes are at higher risk for severe neutropenia is crucial for clinical development and future prescribing guidelines [1].
  • Ongoing Development: As of late 2025, Health Hope Pharma (HHP) is preparing to initiate a global Phase III clinical trial for this combination, indicating continued investment in this approach [4] [5].

Note that the Phase III trial compared oPac+E to a three-weekly IV paclitaxel regimen. The efficacy and safety relative to the more commonly used weekly IV paclitaxel schedule are not established [2].

References

Clinical Efficacy & Safety Profile: oPac+E vs IV Paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key outcomes from a Phase III study comparing oPac+E with IVpac in patients with metastatic breast cancer [1].

Metric Oral Paclitaxel + Encequidar (oPac+E) Intravenous Paclitaxel (IVpac) Significance/Notes
Confirmed Response Rate (ORR) 36% 23% P = 0.01
Median Progression-Free Survival (PFS) 8.4 months 7.4 months HR=0.768; P=0.046
Median Overall Survival (OS) 22.7 months 16.5 months HR=0.794; P=0.08 (trend)
Key Adverse Events (Grade 3-4)
• Neuropathy (≥ Grade 3) 2% 15% Significantly lower with oPac+E
• Alopecia (all grades) 49% 62% Less frequent with oPac+E
• Neutropenic complications Increased Lower Higher in oPac+E, especially with elevated liver enzymes
• Nausea, Vomiting, Diarrhea Increased Lower Higher in oPac+E

Administration Cost Analysis: Home vs. Clinic

An economic analysis from a US payer perspective compared the administration costs, excluding the drug costs themselves. The results strongly favor home administration of oPac+E [2] [3].

Therapy and Setting Cost Per Patient Per Month (PPPM) Relative Cost Difference vs. oPac+E
Oral Paclitaxel + this compound (Home) $523 (Base for comparison)
IV Paclitaxel (175 mg/m², Clinic) $1,469 64.4% higher
Protein-Bound Paclitaxel (Clinic) $1,445 63.8% higher
IV Paclitaxel (80-100 mg/m² weekly, Clinic) $2,510 380% higher (4.8x)

The analysis concluded that the cost differences were primarily driven by the higher administration and premedication costs associated with IV infusions in a clinic or office setting [2].

Mechanism of Action: How this compound Enables Oral Delivery

A key challenge with oral paclitaxel is its poor absorption into the bloodstream because it is actively pumped out of gut cells by a protein called P-glycoprotein (P-gp). This compound is a novel, gut-specific P-gp inhibitor that addresses this issue [2] [4].

The following diagram illustrates the mechanism of this compound and the subsequent metabolic pathway that enhances chemotherapy efficacy in resistant cells.

The diagram shows a two-part mechanism:

  • In the Gut: this compound blocks intestinal P-gp, allowing oral paclitaxel to be absorbed into the bloodstream [2] [4].
  • In Resistant Cells: A pre-clinical study on colon cancer cells suggests this compound can reverse multidrug resistance (MDR) by inhibiting cellular P-gp. This disrupts energy production (TCA cycle) and antioxidant defenses (glutathione metabolism), leading to a buildup of toxic reactive oxygen species (ROS) that makes resistant cells vulnerable to chemotherapy again [5].

Key Considerations for Researchers

  • Trade-off in Safety Profile: While oPac+E offers significant advantages in reducing neuropathy and alopecia, it is associated with a higher incidence of hematologic and gastrointestinal adverse events [1]. Patients with elevated liver enzymes at baseline may be at higher risk for neutropenic infections [1].
  • Patient Preference: A pharmacokinetic study found that 75% of patients preferred oral paclitaxel with this compound over the intravenous formulation, highlighting the value of convenience and avoiding infusions [4].
  • Platform Technology: The strategy of using this compound to enable oral delivery shows promise beyond paclitaxel. A Phase I trial has demonstrated the feasibility of oral docetaxel when co-administered with this compound, suggesting this approach could be applied to other poorly absorbed chemotherapeutics [6].

References

encequidar phase III trial results validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

This table summarizes the key efficacy and safety outcomes from the Phase III clinical trial (KX-ORAX-001) comparing Oral Paclitaxel plus Encequidar versus IV Paclitaxel in patients with metastatic breast cancer [1].

Parameter Oral Paclitaxel + this compound (n=265) IV Paclitaxel (n=137) P-value / Hazard Ratio (HR)
Confirmed Response Rate (ITT) 36% 23% P = .01 [1]
Median Progression-Free Survival (PFS) 8.4 months 7.4 months HR 0.768; P = .046 [1]
Median Overall Survival (OS) 22.7 months 16.5 months HR 0.794; P = .08 [1]
Grade 3-4 Neuropathy 2% 15% N/A [1]
All-Grade Alopecia 49% 62% N/A [1]
Grade 3-4 Adverse Events 55% 53% N/A [1]
Key GI & Hematologic Events Higher incidence of nausea, vomiting, diarrhea, and neutropenic complications [1] Lower incidence of GI events [1] N/A

The data shows that the oral regimen significantly improves the confirmed tumor response rate and shows a positive trend in survival, while offering a substantial reduction in the frequency and severity of neuropathy and alopecia. The trade-off is a higher incidence of manageable gastrointestinal side effects and neutropenic complications [1].

Experimental Trial Design

The following diagram illustrates the design of the pivotal Phase III trial that generated the comparative data.

G A 402 Patients with Metastatic Breast Cancer (Recruited in Latin America) B 2:1 Randomization A->B C Oral Paclitaxel + this compound (n=265) B->C D IV Paclitaxel (n=137) B->D E Dosing: 205 mg/m² oral paclitaxel + 15 mg this compound, 3 consecutive days/week C->E F Dosing: 175 mg/m² once every 3 weeks D->F G Primary Endpoint: Radiographic Response Rate (RECIST 1.1) H Secondary Endpoints: PFS, OS, Safety

Key Methodological Details [1]:

  • Population: Women with metastatic breast cancer and adequate organ function, with at least one year since their last taxane therapy.
  • Blinding: The study was open-label, but the primary endpoint (radiographic response) was assessed by a blinded independent central review (BICR) to minimize bias.
  • Statistical Analysis: The trial was designed to demonstrate superiority on the primary endpoint of response rate. The survival endpoints (PFS and OS) were secondary and the study was not powered to show statistical superiority for these; the provided p-values are nominal.

Mechanism of Action & Resistance Reversal

This compound is a first-in-class, gut-specific P-glycoprotein (P-gp) inhibitor. P-gp is an efflux transporter in the intestinal lining that pumps many drugs, including paclitaxel, back into the gut lumen, preventing their absorption into the bloodstream. By locally inhibiting intestinal P-gp, this compound allows oral paclitaxel to be absorbed effectively [2] [3].

Furthermore, preclinical studies indicate that this compound's ability to inhibit P-gp can reverse multidrug resistance (MDR) in cancer cells. The diagram below outlines this mechanism based on a study in doxorubicin-resistant colon cancer cells [4].

G A This compound Administration B Inhibits P-glycoprotein (P-gp) Efflux Pump A->B C Increased Intracellular Chemotherapy Accumulation B->C D Metabolomic Changes C->D E1 Reduced Energy (TCA Cycle) D->E1 E2 Reduced Glutathione Metabolism D->E2 F Increased Reactive Oxygen Species (ROS) E1->F E2->F G Enhanced Cancer Cell Apoptosis Reversal of Drug Resistance F->G

This mechanism is supported by another study in hepatocellular carcinoma organoids, which found that inhibiting ABCB1 (the gene for P-gp) with agents like this compound increased intracellular doxorubicin levels and overcame resistance [5].

Regulatory Status and Considerations

Despite the positive efficacy data, the FDA issued a Complete Response Letter in March 2021 for the New Drug Application for oral paclitaxel and this compound in metastatic breast cancer [6]. The primary regulatory concerns were:

  • Potential for Bias: The FDA expressed concern that the BICR reconciliation process could have introduced unmeasured bias [6].
  • Safety Optimization: The agency recommended approaches to improve safety, such as dose optimization or excluding high-risk patients [6].
  • Need for a New Trial: The FDA concluded that a new, well-conducted trial in a population representative of the US patient demographic is required for approval [6].

Conclusion

For researchers and drug development professionals, the this compound story presents a compelling case:

  • Proof of Concept: It validates the "Orascovery" platform, demonstrating that targeted inhibition of gut P-gp can successfully enable the oral administration of IV chemotherapies [3].
  • Clear Trade-offs: The therapy offers a distinct benefit-risk profile—superior response and reduced neuropathy at the cost of increased GI and neutropenic events, the latter being particularly relevant for patients with elevated liver enzymes [1].
  • Regulatory Hurdles: The path to approval underscores the critical importance of trial conduct and design, especially regarding endpoint adjudication and demonstrating a favorable risk-benefit in the intended population.

The future of this product likely depends on the design and outcomes of the new clinical trial agreed upon with the FDA.

References

Overall Survival Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Study Population Oral Paclitaxel + Encequidar Intravenous Paclitaxel Hazard Ratio (HR) P-value
Intent-to-Treat (ITT) [1] [2] 22.7 months 16.5 months 0.794 (95.5% CI: 0.607–1.037) 0.08
Modified ITT (mITT) [3] 23.3 months 16.3 months 0.735 (95% CI: 0.556–0.972) 0.0262

Key Experimental Protocol of the Phase III Trial

The survival data comes from an open-label, randomized, multicenter, phase III study (ClinicalTrials.gov identifier: NCT02594371) designed to compare oral paclitaxel plus this compound versus intravenous paclitaxel [1] [2].

  • Patients: 402 women with metastatic breast cancer and adequate organ function, with at least one year since their last taxane treatment. Participants were predominantly enrolled from sites in Latin America [1] [4] [2].
  • Intervention: Patients were randomized in a 2:1 ratio to either:
    • Oral Paclitaxel + this compound (oPac+E): 205 mg/m² oral paclitaxel plus 15 mg this compound, administered three consecutive days per week [1] [2].
    • Intravenous Paclitaxel (IVpac): 175 mg/m², administered once every three weeks [1] [2].
  • Primary End Point: Confirmed radiographic tumor response [1] [2].
  • Secondary End Points: Included Progression-Free Survival (PFS) and Overall Survival (OS) [1] [2].
  • Assessment: Tumor response was assessed using RECIST 1.1 criteria via blinded independent central review (BICR) [1] [2].

Mechanism of Action and Workflow

This compound is a novel, minimally absorbed P-glycoprotein (P-gp) pump inhibitor. Paclitaxel is a substrate for P-gp, which is highly expressed on the luminal surface of intestinal cells. This pump actively excretes paclitaxel back into the gut, making its oral bioavailability very poor. By specifically inhibiting intestinal P-gp, this compound allows paclitaxel to be absorbed, making oral administration feasible [1] [3] [4].

The following diagram illustrates the mechanism of action and the subsequent clinical trial workflow that generated the survival data.

cluster_mechanism Mechanism of Action Paclitaxel Oral Paclitaxel IntestinalCell Intestinal Cell Paclitaxel->IntestinalCell Ingestion This compound This compound (P-gp Inhibitor) Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Bloodstream Systemic Circulation IntestinalCell->Bloodstream Enables Absorption Pgp->Paclitaxel Normally Exports ClinicalTrial Clinical Trial: Phase III Bloodstream->ClinicalTrial Oral Paclitaxel Reaches Tumor OS_Data Overall Survival Data ClinicalTrial->OS_Data Comparison vs. IV Paclitaxel

Additional Efficacy and Safety Findings

  • Efficacy: The study met its primary endpoint, with a significantly higher confirmed tumor response rate for oPac+E (36%) versus IVpac (23%) [1] [4]. Progression-free survival (PFS) also favored the oPac+E group (8.4 vs. 7.4 months) [1] [3].
  • Safety Profile:
    • oPac+E had a lower incidence and severity of neuropathy (≥ grade 2: 2% vs. 15%) and alopecia (all grades: 49% vs. 62%) [1] [4] [2].
    • oPac+E caused more gastrointestinal adverse events (e.g., nausea, vomiting, diarrhea) and an increased risk of serious neutropenic infections [1] [4].
    • A post-hoc analysis found that patients with elevated baseline liver enzymes were at higher risk for severe neutropenia and infections with oPac+E [1] [4] [2].

References

×

XLogP3

5.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

688.26454751 g/mol

Monoisotopic Mass

688.26454751 g/mol

Heavy Atom Count

51

Appearance

Solid powder

UNII

K4I4I996O4

Drug Indication

Treatment of breast cancer , Treatment of soft tissue sarcoma

Pharmacology

Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. Encequidar is not systemically absorbed.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

849675-66-7

Wikipedia

Hm-30181

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023

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